Propargyl-PEG12-SH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O12S/c1-2-3-28-4-5-29-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-16-17-35-18-19-36-20-21-37-22-23-38-24-25-39-26-27-40/h1,40H,3-27H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJKZZAUEFVSGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Propargyl-PEG12-SH: A Comprehensive Technical Guide to Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the synthesis and purification methods for Propargyl-PEG12-SH, a heterobifunctional linker critical in bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1] This document outlines the core synthetic pathways, provides detailed experimental protocols, summarizes quantitative data, and discusses various purification strategies.
Core Synthesis Strategies
The synthesis of this compound typically follows a multi-step pathway, starting from a commercially available polyethylene glycol (PEG) precursor. The most common and established route involves the initial synthesis of a propargyl-PEG intermediate, followed by the introduction of the thiol group.
A prevalent strategy begins with a PEG molecule functionalized with both a carboxyl and a hydroxyl group (HOOC-PEG12-OH).[2][3] This approach involves two primary stages:
-
Propargylation of the Carboxyl Group: The carboxyl end of the PEG is reacted with propargyl bromide to introduce the terminal alkyne functionality.
-
Conversion of the Hydroxyl Group to a Thiol: The hydroxyl end is then chemically modified to yield the desired thiol group.
This method offers a robust and high-yielding route to the target molecule.
Experimental Protocols
The following protocols are adapted from established methodologies for the synthesis of hetero-bifunctional PEGs and can be applied to the synthesis of this compound.[3]
Synthesis of α-hydroxyl-ω-propargyl PEG12
This initial step introduces the propargyl group onto the PEG12 chain.
Materials:
-
HOOC-PEG12-OH
-
Potassium hydroxide (KOH)
-
Dimethylformamide (DMF)
-
Propargyl bromide
-
Dichloromethane (CH2Cl2)
-
Distilled water
Procedure:
-
Dissolve HOOC-PEG12-OH and potassium hydroxide in DMF.
-
Stir the mixture at 100 °C for 1 hour to facilitate the formation of the potassium salt.
-
Cool the solution and add propargyl bromide dropwise over 30 minutes.
-
Stir the reaction mixture at 70 °C for 15 hours.
-
After cooling to room temperature, filter the solution and concentrate it under a vacuum.
-
Dissolve the resulting residue in distilled water and perform a liquid-liquid extraction with dichloromethane.
-
Remove the dichloromethane under vacuum to yield α-hydroxyl-ω-propargyl PEG12.
Activation of the Hydroxyl Group
To introduce the thiol group, the terminal hydroxyl group of the α-hydroxyl-ω-propargyl PEG12 intermediate is first activated. One common method is activation with 4-Nitrophenyl chloroformate (p-NPC).[3]
Materials:
-
α-hydroxyl-ω-propargyl PEG12
-
Triethylamine (TEA)
-
Anhydrous dichloromethane
-
4-Nitrophenyl chloroformate (p-NPC)
-
Cold diethyl ether
Procedure:
-
Dissolve α-hydroxyl-ω-propargyl PEG12 and triethylamine in anhydrous dichloromethane at 0 °C.
-
Add a solution of p-NPC in anhydrous dichloromethane dropwise to the mixture.
-
Allow the reaction to proceed for 2 hours at 0 °C, and then for 24 hours at room temperature with continuous stirring.
-
Concentrate the solution and precipitate the product, amine-reactive α-hydroxyl-ω-propargyl PEG12, in cold diethyl ether.
-
Dry the product under vacuum.
Synthesis of α-mercapto-ω-propargyl PEG12 (this compound)
The activated PEG intermediate is then reacted with a thiol-containing compound, such as cysteamide, to introduce the thiol group.
Materials:
-
Amine-reactive α-hydroxyl-ω-propargyl PEG12
-
Cysteamide
-
Dichloromethane
Procedure:
-
Dissolve the amine-reactive α-hydroxyl-ω-propargyl PEG12 and cysteamide in dichloromethane.
-
Allow the reaction to proceed for 24 hours at room temperature.
-
The final product, this compound, is then purified from the reaction mixture.
Quantitative Data Summary
The following table summarizes typical yields for the key steps in the synthesis of a propargyl-terminated heterobifunctional PEG, based on a similar synthesis using PEG3500. Yields for PEG12 are expected to be comparable.
| Reaction Step | Product | Typical Yield (%) |
| Propargylation | α-hydroxyl-ω-propargyl PEG | 96.2% |
| Activation | Amine-reactive α-hydroxyl-ω-propargyl PEG | 80% |
| Thiolation | α-mercapto-ω-propargyl PEG | 75% |
Purification Methods
The purification of PEGylated compounds can be challenging due to their hydrophilicity and potential for polydispersity. A combination of techniques is often employed to achieve high purity.
Precipitation and Crystallization
Precipitation in a non-solvent, such as cold diethyl ether, is a common and effective method for the initial isolation and purification of PEG derivatives. Crystallization from a solvent/anti-solvent system, like THF/diethyl ether, can further enhance purity.
Chromatographic Techniques
Various chromatographic methods can be employed for the purification of this compound. The choice of technique depends on the nature of the impurities.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius, making it effective for removing unreacted small molecules and by-products from the larger PEGylated product.
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. This technique can be useful for separating PEG derivatives with different functional groups, as the introduction of new groups can alter the overall charge of the molecule.
-
Reversed-Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity. While PEGs are generally hydrophilic, the propargyl and thiol groups introduce some hydrophobic character, which can be exploited for separation. Gradient elution with solvents like acetonitrile and water is typically used.
-
Hydrophobic Interaction Chromatography (HIC): HIC is another technique that separates based on hydrophobicity and can be a useful alternative or supplement to IEX.
Membrane-Based Purification
-
Dialysis and Ultrafiltration: These techniques use semi-permeable membranes to separate molecules based on size. They are particularly useful for removing salts and other small molecule impurities from the final product.
Solid-Phase Extraction (SPE)
Solid-phase extraction can be a rapid and efficient method for purifying small libraries of compounds or for removing specific types of impurities. For PEG derivatives, SPE can be used to separate the more hydrophobic product from hydrophilic starting materials or by-products.
Visualized Workflows
Synthesis Workflow
The overall synthetic pathway for this compound starting from HOOC-PEG12-OH is depicted below.
References
The Lynchpin of Bioconjugation: A Technical Guide to Propargyl-PEG12-SH
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation, precision, efficiency, and stability are paramount. The heterobifunctional linker, Propargyl-PEG12-SH, has emerged as a critical tool, offering a versatile platform for the covalent linkage of biomolecules. Its unique architecture, featuring a terminal propargyl group for "click" chemistry and a sulfhydryl group for thiol-maleimide coupling, enables the strategic construction of complex bioconjugates, from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs). This in-depth technical guide provides a comprehensive overview of the core functionalities of this compound, including its physicochemical properties, reaction mechanisms, and detailed experimental protocols.
Core Properties and Functionality
This compound is characterized by a 12-unit polyethylene glycol (PEG) spacer, which imparts hydrophilicity and flexibility to the linker. This PEG chain can enhance the solubility and improve the pharmacokinetic properties of the resulting bioconjugate. The two terminal functional groups, a propargyl group (an alkyne) and a thiol (sulfhydryl) group, allow for orthogonal or sequential conjugation strategies.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C27H52O12S |
| Molecular Weight | 600.76 g/mol |
| Appearance | White to off-white solid or viscous oil |
| Solubility | Soluble in water and most organic solvents |
| Storage Conditions | -20°C for long-term storage |
Reaction Mechanisms and Kinetics
The utility of this compound lies in the distinct reactivity of its terminal groups, enabling two of the most robust and widely used bioconjugation reactions: thiol-maleimide coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Thiol-Maleimide Conjugation
The thiol group of this compound reacts specifically and efficiently with maleimide-functionalized molecules to form a stable thioether bond. This reaction is highly chemoselective for thiols within a pH range of 6.5-7.5.
-
Reaction Schematic: The nucleophilic thiol attacks the double bond of the maleimide ring in a Michael addition reaction.
Table 2: Quantitative Parameters of Thiol-Maleimide Conjugation with PEG Linkers
| Parameter | Typical Value/Condition | Notes |
| Reaction pH | 6.5 - 7.5 | Balances thiol reactivity and minimizes side reactions with amines. |
| Molar Excess of Maleimide | 10-20 fold | Generally recommended to ensure sufficient conjugation.[1] |
| Reaction Time | 2-4 hours at room temperature or overnight at 4°C[1] | Dependent on the concentration and reactivity of the substrates. |
| Bond Stability (Half-life) | > 2 years (for ring-opened product)[2][3] | The initial thioether bond can be susceptible to retro-Michael reaction, but hydrolysis of the succinimide ring leads to a highly stable product.[2] |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group of the linker participates in a highly efficient and specific "click" reaction with azide-functionalized molecules. This reaction is catalyzed by Cu(I) and results in the formation of a stable triazole linkage.
-
Reaction Schematic: The Cu(I) catalyst activates the terminal alkyne for a [3+2] cycloaddition with the azide.
Table 3: Quantitative Parameters of CuAAC with Propargyl-PEG Linkers
| Parameter | Typical Value/Condition | Notes |
| Catalyst | Cu(I), typically generated in situ from CuSO₄ and a reducing agent (e.g., sodium ascorbate). | Ligands like THPTA are often used to stabilize the Cu(I) and protect biomolecules. |
| Reaction Conversion | >90% | Generally high-yielding under optimized conditions. |
| Reaction Time | 1-4 hours at room temperature | Can be influenced by catalyst concentration and ligand choice. |
| Copper Concentration | 50-250 µM | Lower concentrations can be used with efficient ligands. |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound.
Protocol 1: Conjugation of this compound to a Maleimide-Activated Protein
Materials:
-
This compound
-
Maleimide-activated protein
-
Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Quenching reagent: 1 M β-mercaptoethanol or cysteine
-
Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes
Procedure:
-
Protein Preparation: Dissolve the maleimide-activated protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve this compound in the conjugation buffer to create a 10 mM stock solution.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight.
-
Quenching: Add a 100-fold molar excess of the quenching reagent to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate by SEC to remove excess linker and quenching reagent, or by dialysis against an appropriate buffer.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and purity.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a this compound Conjugate with an Azide-Containing Molecule
Materials:
-
This compound conjugated biomolecule
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (50 mM in water)
-
Reaction buffer: PBS, pH 7.4
-
Purification system: SEC or dialysis
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the this compound conjugate and the azide-containing molecule in the reaction buffer. A 3- to 5-fold molar excess of the azide molecule is typically used.
-
Catalyst Preparation: In a separate tube, premix the CuSO₄ and THPTA solutions at a 1:5 molar ratio.
-
Initiation of Reaction: Add the copper/ligand complex to the reaction mixture to a final copper concentration of 100-250 µM.
-
Reduction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to reduce Cu(II) to the active Cu(I) state.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the final conjugate using SEC or dialysis to remove the copper catalyst and excess reagents.
-
Characterization: Characterize the final product by mass spectrometry, HPLC, and other relevant analytical techniques to confirm the formation of the triazole linkage and assess purity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PROTAC-mediated protein degradation pathway.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.
Conclusion
This compound stands as a testament to the power of rational linker design in bioconjugation. Its dual functionality, coupled with the beneficial properties of the PEG spacer, provides researchers with a robust and versatile tool for the construction of sophisticated biomolecular architectures. A thorough understanding of its reaction mechanisms, kinetics, and the availability of optimized experimental protocols are essential for harnessing its full potential in the development of next-generation therapeutics and research reagents.
References
The Versatility of Propargyl-PEG12-SH: A Heterobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The field of targeted therapeutics, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), relies heavily on the sophisticated chemical tools that enable the precise assembly of complex biomolecular constructs. Among these tools, heterobifunctional linkers play a pivotal role, bridging distinct molecular entities with specific functionalities. Propargyl-PEG12-SH is one such linker, offering a unique combination of a terminal alkyne (propargyl) group and a sulfhydryl (thiol) group, separated by a 12-unit polyethylene glycol (PEG) spacer. This guide provides a comprehensive overview of the core attributes of this compound, including its applications, reaction mechanisms, and practical considerations for its use in research and drug development.
Core Attributes and Applications
This compound is a versatile molecule designed for two distinct and highly specific chemical reactions. The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the stable ligation to azide-modified molecules.[1] Concurrently, the thiol group offers a reactive site for conjugation to various electrophiles, most notably maleimides, to form stable thioether bonds.[2]
The 12-unit PEG spacer is a critical component that imparts favorable physicochemical properties to the linker and the resulting conjugate. The hydrophilic nature of the PEG chain can enhance the aqueous solubility of hydrophobic molecules, reduce non-specific binding, and improve the pharmacokinetic profile of bioconjugates by increasing their hydrodynamic radius and shielding them from proteolytic degradation.[3][4]
The principal applications of this compound include:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to a monoclonal antibody. For instance, the thiol group can react with a maleimide-functionalized drug, and the propargyl group can be "clicked" onto an azide-modified antibody. The PEG12 spacer helps to ensure that the drug molecule does not interfere with the antibody's binding to its target.[5]
-
PROTACs: In the synthesis of PROTACs, this linker can connect a target protein-binding ligand to an E3 ligase-recruiting ligand. The defined length of the PEG12 spacer is crucial for optimizing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Surface Modification: The thiol group can be used to anchor the linker to the surface of gold nanoparticles or other noble metal surfaces. The terminal propargyl group then becomes available for the subsequent attachment of biomolecules or small molecules via click chemistry, enabling the creation of functionalized nanomaterials for applications in diagnostics and drug delivery.
-
Bioconjugation and Labeling: This linker is also valuable for the general bioconjugation of proteins, peptides, and other biomolecules. For example, a protein with an available cysteine residue can be conjugated to the thiol end of the linker, leaving the propargyl group free for the attachment of a fluorescent dye, an imaging agent, or another protein.
Data Presentation: Physicochemical and Reaction Parameters
While specific quantitative data for this compound is not always available in consolidated form, the following tables summarize its key physicochemical properties and representative reaction parameters based on available information for this and structurally similar heterobifunctional PEG linkers.
| Property | Value | Reference |
| Molecular Formula | C27H52O12S | |
| Molecular Weight | 600.76 g/mol | |
| Appearance | To be determined | |
| Purity | >95% | |
| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) |
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Thiol-Maleimide Conjugation |
| Reacting Groups | Propargyl (alkyne) and Azide | Thiol (sulfhydryl) and Maleimide |
| Catalyst/Reagents | Copper(I) source (e.g., CuSO4 with a reducing agent like sodium ascorbate) | Typically proceeds without a catalyst |
| Typical pH | 4 - 11 (optimal around 8) | 6.5 - 7.5 |
| Reaction Time | Minutes to a few hours | 1 - 4 hours |
| Temperature | Room temperature | Room temperature or 4°C |
| Bond Formed | 1,2,3-Triazole | Thioether |
| Bond Stability | Highly stable | Generally stable, but can be susceptible to retro-Michael reaction under certain conditions |
Experimental Protocols
The following are detailed methodologies for the two primary conjugation reactions involving this compound. These protocols are based on established procedures for similar heterobifunctional PEG linkers and should be optimized for specific applications.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an azide-containing molecule (e.g., an azide-modified protein or small molecule).
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended to protect biomolecules)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Degassed water
-
Solvent for dissolving linker and azide-molecule if not water-soluble (e.g., DMSO, DMF)
Procedure:
-
Preparation of Reactants:
-
Dissolve the azide-containing molecule in the reaction buffer to a desired concentration.
-
Dissolve this compound in a minimal amount of DMSO or DMF and then dilute with the reaction buffer.
-
-
Preparation of Catalyst and Reducing Agent:
-
Prepare a stock solution of CuSO4 in degassed water (e.g., 100 mM).
-
Prepare a fresh stock solution of sodium ascorbate in degassed water (e.g., 500 mM).
-
If using, prepare a stock solution of TBTA in DMSO.
-
-
Conjugation Reaction:
-
In a reaction vessel, combine the azide-containing molecule and a molar excess of this compound (typically 1.5 to 5 equivalents).
-
If using a ligand, add TBTA to the reaction mixture (typically at a concentration to achieve a 1:1 ratio with copper).
-
Add the CuSO4 solution to the reaction mixture to a final concentration of 1-2 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5-10 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., HPLC, SDS-PAGE).
-
-
Purification:
-
Once the reaction is complete, the conjugate can be purified using size-exclusion chromatography, dialysis, or affinity chromatography to remove excess linker and catalyst.
-
Protocol 2: Thiol-Maleimide Conjugation
This protocol describes the conjugation of the thiol group of this compound to a maleimide-activated molecule.
Materials:
-
This compound
-
Maleimide-activated molecule
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.0-7.5, free of thiols)
-
Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)
-
Degassed buffer
Procedure:
-
Preparation of Reactants:
-
Dissolve the maleimide-activated molecule in the reaction buffer.
-
Dissolve this compound in the reaction buffer. It is recommended to use degassed buffers to prevent oxidation of the thiol group.
-
-
Conjugation Reaction:
-
Combine the maleimide-activated molecule and a slight molar excess of this compound (typically 1.1 to 1.5 equivalents).
-
Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C. The progress of the reaction can be monitored by analytical techniques such as HPLC or by measuring the decrease in free thiols using Ellman's reagent.
-
-
Quenching:
-
After the desired reaction time, quench any unreacted maleimide groups by adding a molar excess of a free thiol, such as cysteine or 2-mercaptoethanol.
-
-
Purification:
-
Purify the conjugate from excess linker and quenching reagent using size-exclusion chromatography or dialysis.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the logical workflows of the described experimental protocols.
References
- 1. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Propargyl-PEG12-SH: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the heterobifunctional linker, Propargyl-PEG12-SH, a critical tool for researchers and scientists in the fields of drug development, bioconjugation, and proteomics. This document details its chemical and physical properties, and provides comprehensive experimental protocols for its application in key scientific methodologies.
Core Molecular Data
This compound is a versatile molecule characterized by a terminal propargyl group, a polyethylene glycol (PEG) spacer, and a terminal thiol group. These distinct functionalities allow for sequential or orthogonal conjugation to different molecular entities, making it an invaluable linker in the construction of complex biomolecules.[1]
| Property | Value | Source |
| Molecular Formula | C₂₇H₅₂O₁₂S | [1] |
| Molecular Weight | 600.76 g/mol | [1] |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Soluble in water and most organic solvents |
Applications in Drug Development and Research
The unique trifunctional nature of this compound makes it a highly sought-after reagent in several advanced research applications:
-
PROTAC (Proteolysis Targeting Chimera) Synthesis: The molecule serves as a flexible linker to connect a target protein-binding ligand and an E3 ligase-recruiting ligand, forming a PROTAC that can induce the degradation of specific proteins.[1] The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC.
-
Click Chemistry: The terminal propargyl group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and specific attachment of azide-modified molecules, such as fluorophores, biotin, or other proteins.[1]
-
Bioconjugation and Surface Modification: The thiol group provides a reactive handle for conjugation to various substrates, including proteins (via reaction with maleimides or haloacetamides), gold surfaces, and other thiol-reactive materials.
Experimental Protocols
The following are detailed protocols for the two primary conjugation reactions involving this compound.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the conjugation of this compound to an azide-containing molecule.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Degassed, deionized water or appropriate buffer (e.g., PBS, pH 7.4)
-
Organic co-solvent (e.g., DMSO, t-butanol) if needed for solubility
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in degassed water or a suitable organic solvent.
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 50 mM stock solution of THPTA or TBTA in a water/t-butanol mixture.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the desired amount of the azide-containing molecule.
-
Add a 1.5 to 5-fold molar excess of the this compound stock solution.
-
Add the THPTA or TBTA ligand to the reaction mixture to a final concentration of 1 mM.
-
Add CuSO₄ to the reaction mixture to a final concentration of 0.1 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 1 mM.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be performed under an inert atmosphere (nitrogen or argon) to prevent oxidation of the copper(I) catalyst.
-
-
Purification:
-
The resulting conjugate can be purified using standard techniques such as size-exclusion chromatography, dialysis, or reverse-phase HPLC to remove unreacted starting materials and the copper catalyst.
-
Protocol 2: Thiol-Maleimide Conjugation to a Protein
This protocol describes the conjugation of the thiol group of this compound to a maleimide-activated protein.
Materials:
-
This compound
-
Maleimide-activated protein
-
Conjugation buffer (e.g., 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-7.5)
-
Quenching reagent (e.g., 1 M β-mercaptoethanol or cysteine)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Preparation of Reagents:
-
Dissolve the maleimide-activated protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
Dissolve this compound in the conjugation buffer to a concentration that allows for a 10- to 20-fold molar excess over the protein.
-
-
Conjugation Reaction:
-
Add the this compound solution to the protein solution.
-
Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching the Reaction:
-
Add the quenching reagent to a final concentration of 10-20 mM to react with any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using size-exclusion chromatography to remove excess this compound and quenching reagent.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound.
Caption: Workflow for PROTAC synthesis using this compound.
Caption: The core mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition.
References
solubility and stability of Propargyl-PEG12-SH in different solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Propargyl-PEG12-SH, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and proteomics. Understanding the behavior of this reagent in different solvent systems is critical for ensuring experimental reproducibility, optimizing reaction conditions, and maintaining the integrity of resulting conjugates.
Core Concepts: Structure and Functional Groups
This compound is comprised of three key components:
-
Propargyl Group: A terminal alkyne that readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reactions. While generally stable, the terminal alkyne proton can be acidic and may react under strongly basic conditions.
-
Polyethylene Glycol (PEG)12 Spacer: A chain of twelve ethylene glycol units that imparts hydrophilicity and flexibility to the linker. This PEG spacer enhances the aqueous solubility of the molecule and can reduce non-specific binding of conjugates.
-
Thiol (Sulfhydryl) Group (-SH): A reactive nucleophile that specifically targets maleimides, haloacetamides, and other thiol-reactive moieties to form stable thioether bonds. The thiol group is susceptible to oxidation, which can lead to the formation of disulfide bonds, diminishing its reactivity.
Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, a qualitative assessment can be made based on the properties of its constituent functional groups and data from similar PEGylated molecules. The PEG spacer is the primary determinant of its solubility.
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Water | Soluble | The hydrophilic PEG chain promotes solubility in aqueous buffers. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing stock solutions of PEGylated reagents. |
| N,N-Dimethylformamide (DMF) | Soluble | Another suitable organic solvent for dissolving PEG linkers. |
| Dichloromethane (DCM) | Soluble | |
| Ethanol/Methanol | Soluble | |
| Toluene | Less Soluble | Heating may be required to dissolve PEG in toluene. |
| Diethyl Ether | Insoluble |
Note: The solubility of this compound can be influenced by factors such as purity, temperature, and the presence of other solutes.
Stability Considerations
The stability of this compound is primarily influenced by the chemical reactivity of its terminal functional groups, the propargyl and thiol moieties.
Thiol Group Stability
The thiol group is the more labile of the two functional groups. Its primary degradation pathway is oxidation.
-
Oxidation: In the presence of oxygen, particularly at neutral to basic pH and in the presence of trace metal ions, the thiol group can be oxidized to form a disulfide-bonded dimer (Propargyl-PEG12-S-S-PEG12-Propargyl). This dimerization renders the molecule incapable of reacting with thiol-specific reagents.
-
pH Dependence: The rate of thiol oxidation is generally higher at neutral to alkaline pH. Acidic conditions can help to slow this process.
-
Storage Recommendations: To mitigate oxidation, this compound should be stored as a solid under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (typically -20°C). Solutions should be prepared fresh and used promptly. If storage of a solution is necessary, it should be deoxygenated and stored at low temperature.
Propargyl Group Stability
The propargyl group is generally stable under a wide range of conditions commonly used in bioconjugation.
-
pH Stability: The alkyne is stable in both acidic and neutral conditions. However, under strongly basic conditions, the terminal alkyne proton can be deprotonated, which may lead to side reactions.
-
Temperature Stability: The propargyl group is thermally stable under typical laboratory conditions.
PEG Backbone Stability
The polyethylene glycol backbone is highly stable and generally does not undergo degradation under normal handling and storage conditions. However, prolonged exposure to strong oxidizing agents or extreme temperatures can lead to chain cleavage. Studies have shown that PEG solutions are most stable when stored frozen (-20°C), with refrigerated (4°C) solutions being more stable than those at room temperature[1]. Aging of PEG solutions can be accelerated by warmth, light, and the presence of oxygen[1].
Experimental Protocols
The following sections provide detailed, generalized methodologies for determining the quantitative solubility and stability of this compound.
Protocol for Quantitative Solubility Determination
This protocol outlines a method to determine the equilibrium solubility of this compound in a given solvent.
Objective: To determine the saturation concentration of this compound in various solvents.
Materials:
-
This compound
-
Selected solvents (e.g., Water, DMSO, DMF)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or other quantitative analytical technique.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the desired solvent in a vial. The amount should be sufficient to ensure that undissolved solid remains.
-
Seal the vials tightly.
-
Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the supernatant from the saturated solution using a validated analytical method (e.g., HPLC).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the supernatant by interpolating from the calibration curve. This concentration represents the equilibrium solubility.
-
Protocol for Stability Assessment
This protocol describes a stability-indicating assay to evaluate the degradation of this compound under various stress conditions.
Objective: To assess the stability of this compound in solution over time under different temperature and pH conditions.
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 4, 7, 9)
-
Organic solvents (e.g., DMSO, DMF)
-
Temperature-controlled incubators or water baths
-
HPLC system with a suitable detector
-
pH meter
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound in the desired solvents and buffers at a known concentration.
-
Aliquot the solutions into multiple vials for each condition to be tested.
-
-
Stress Conditions:
-
Temperature Stress: Incubate vials at various temperatures (e.g., 4°C, 25°C, 40°C).
-
pH Stress: Use buffers of different pH values for the temperature stress study.
-
Include a control sample stored at optimal conditions (e.g., -20°C, protected from light).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each stress condition.
-
Immediately analyze the sample by a stability-indicating HPLC method to quantify the amount of intact this compound remaining. The method should be able to resolve the parent compound from its potential degradation products (e.g., the disulfide dimer).
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Calculate the degradation rate and half-life under each condition.
-
Conclusion
This compound is a versatile linker with a favorable solubility profile in aqueous and common organic solvents due to its PEG spacer. However, its utility is contingent on the stability of its thiol group, which is susceptible to oxidation. Proper handling and storage, including low temperatures and an inert atmosphere, are crucial for maintaining its reactivity. For critical applications, it is highly recommended that researchers perform in-house quantitative solubility and stability studies under their specific experimental conditions to ensure optimal performance and reproducibility. The protocols provided in this guide offer a robust framework for conducting such assessments.
References
The Core Principles of Propargyl-PEG12-SH in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the fundamental principles for utilizing Propargyl-PEG12-SH as a heterobifunctional linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation (TPD). This document outlines the strategic role of this linker in PROTAC design, furnishes detailed experimental protocols for synthesis and evaluation, and presents quantitative data to illustrate the impact of linker properties on degradation efficacy.
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, TPD agents lead to the physical removal of the target protein.[1]
PROTACs are at the forefront of TPD. These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[3] This catalytic mechanism allows for sub-stoichiometric degradation of the target protein.
The linker is a critical determinant of a PROTAC's success, influencing ternary complex formation, cellular permeability, and pharmacokinetic properties. Its length, composition, flexibility, and attachment points are all crucial parameters that require optimization.
The Role of this compound as a PROTAC Linker
This compound is a versatile, heterobifunctional linker widely employed in PROTAC synthesis. Its structure combines a polyethylene glycol (PEG) chain with two distinct terminal functional groups: a propargyl group (containing a terminal alkyne) and a thiol group (-SH).
-
Polyethylene Glycol (PEG) Core: The 12-unit PEG chain imparts several advantageous properties. It is hydrophilic, which can enhance the solubility and bioavailability of the resulting PROTAC molecule. The flexibility of the PEG chain is crucial for allowing the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex.
-
Propargyl Group (Alkyne): The terminal alkyne is a key functional handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, specific, and can be performed under mild conditions, making it ideal for the late-stage conjugation of an azide-modified ligand (either for the POI or the E3 ligase).
-
Thiol Group (-SH): The thiol group provides an orthogonal reactive site for conjugation. It can readily react with electrophiles such as maleimides, a common functional group incorporated into protein ligands, to form a stable thioether bond. This allows for a stepwise and controlled assembly of the PROTAC molecule.
The heterobifunctional nature of this compound enables a modular and strategic approach to PROTAC synthesis, allowing for the sequential attachment of the POI and E3 ligase ligands.
Signaling Pathways and Experimental Workflows
The mechanism of PROTAC action and the general workflow for its synthesis and evaluation can be visualized as follows:
References
Propargyl-PEG12-SH: An In-depth Technical Guide for Beginners in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Propargyl-PEG12-SH in PROTACs
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component, influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties.
This compound is a bifunctional linker that has gained significant traction in PROTAC development. It features a propargyl group containing a terminal alkyne, a 12-unit polyethylene glycol (PEG) chain, and a terminal thiol (-SH) group. This combination of functionalities provides a versatile platform for the synthesis and optimization of PROTACs. The PEG chain enhances hydrophilicity, which can improve the solubility and cell permeability of the PROTAC molecule. The propargyl group is amenable to "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and modular assembly of PROTACs. The thiol group offers an alternative reactive handle for conjugation to a ligand of interest.
This technical guide provides a comprehensive overview of this compound for researchers new to PROTAC development, covering its chemical properties, synthesis of PROTACs, relevant signaling pathways, and detailed experimental protocols.
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to its application in PROTAC synthesis.
| Property | Value |
| Molecular Formula | C₂₇H₅₂O₁₂S |
| Molecular Weight | 600.76 g/mol |
| Appearance | Varies (typically a solid or oil) |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. The PEG chain imparts some water solubility. |
| Functional Groups | Propargyl (alkyne), 12-unit PEG chain, Thiol (-SH) |
| Storage | Store at -20°C for long-term stability. |
The Role of the PEG12 Linker in PROTAC Efficacy
The length and composition of the linker are critical determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target protein degradation. Systematic studies have shown that varying the PEG linker length can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. While the optimal linker length is target- and E3 ligase-dependent, a PEG12 linker provides a substantial and flexible spacer that is often a good starting point for optimization.
While a comprehensive database for PROTACs exclusively using a PEG12 linker is not publicly available, the following table presents representative data for PROTACs targeting various proteins with different PEG linker lengths, illustrating the importance of linker optimization.
| Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| BCR-ABL | Vh032 | PEG | 340 | 95 | K562[1] |
| BCR-ABL | Vh032 | PEG | 2000 | 85 | K562[1] |
| BRD4 | Pomalidomide | PEG | <1 | >90 | Burkitt's Lymphoma cells[2] |
| IRAK4 | Pomalidomide | PEG2 | >1000 | <10 | THP-1 |
| IRAK4 | Pomalidomide | PEG4 | 120 | >90 | THP-1 |
| HDAC3 | VHL ligand | (not specified) | 440 | 77 | HCT116[3] |
Signaling Pathways and Experimental Workflows
To effectively design and evaluate PROTACs, a thorough understanding of the relevant biological pathways and experimental workflows is essential. The following sections detail the signaling pathways of three prominent PROTAC targets (IRAK4, BCR-ABL, and BRD4) and provide a general workflow for PROTAC development.
IRAK4 Signaling Pathway
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key kinase in the innate immune signaling pathway, downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[4] Its dysregulation is implicated in various autoimmune diseases and cancers. A PROTAC targeting IRAK4 can disrupt this signaling cascade.
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML). PROTACs targeting BCR-ABL offer a promising therapeutic strategy to overcome resistance to traditional tyrosine kinase inhibitors.
BRD4 Signaling Pathway
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the transcription of key oncogenes, such as c-MYC. BRD4 is a well-validated target for cancer therapy, and numerous PROTACs have been developed to induce its degradation.
General Experimental Workflow for PROTAC Development
The development of a novel PROTAC involves a multi-step process from synthesis to biological evaluation.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using this compound and for the evaluation of its biological activity.
Protocol 1: Synthesis of a PROTAC using this compound via Click Chemistry
This protocol describes the synthesis of a PROTAC by first conjugating an E3 ligase ligand to this compound, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-modified POI ligand.
Materials:
-
This compound
-
E3 ligase ligand with a suitable reactive group (e.g., a maleimide for reaction with the thiol)
-
Azide-modified POI ligand
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)
-
Solvents for purification (e.g., water, acetonitrile, DMSO)
-
Preparative HPLC system
Procedure:
Step 1: Conjugation of E3 Ligase Ligand to this compound
-
Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
If the E3 ligase ligand contains a maleimide, the reaction can proceed at room temperature. Stir the reaction mixture for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, the crude product can be purified by preparative HPLC or used directly in the next step if the purity is sufficient.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the E3 ligase ligand-PEG12-propargyl conjugate (1.0 eq) and the azide-modified POI ligand (1.1 eq) in a mixture of t-butanol and water (1:1).
-
In a separate vial, prepare a fresh solution of CuSO₄·5H₂O (0.1 eq) and, if used, THPTA (0.5 eq) in water.
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the click reaction by adding a fresh solution of sodium ascorbate (0.5 eq) in water to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to determine the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate in microcentrifuge tubes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 3: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This protocol describes how to assess the formation of the ternary complex using SPR.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
E3 ligase and target protein
-
PROTAC
-
SPR running buffer
-
Amine coupling kit for protein immobilization
Procedure:
-
Immobilization of E3 Ligase:
-
Immobilize the E3 ligase onto the surface of a sensor chip using standard amine coupling chemistry.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binding affinity (KD) of the PROTAC for the E3 ligase.
-
Inject a series of concentrations of the target protein over the immobilized E3 ligase surface to check for any direct interaction.
-
In a separate experiment, immobilize the target protein and inject the PROTAC to determine the KD of the PROTAC for the target protein.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a constant concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
An increase in the binding response compared to the injection of the PROTAC alone indicates the formation of a ternary complex.
-
Analyze the data to determine the cooperativity of ternary complex formation.
-
Conclusion
This compound is a valuable and versatile tool for beginners in the field of PROTAC development. Its well-defined structure, featuring a flexible PEG12 spacer and reactive handles for click chemistry and thiol-based conjugations, provides a robust platform for the modular synthesis of PROTACs. A systematic approach to linker design and optimization, coupled with rigorous biological evaluation using the protocols outlined in this guide, will enable researchers to effectively develop novel and potent protein degraders for a wide range of therapeutic targets. The provided diagrams of key signaling pathways and experimental workflows serve as a foundational reference for conceptualizing and executing PROTAC-based research projects.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using Propargyl-PEG12-SH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing the heterobifunctional linker, Propargyl-PEG12-SH. PROTACs are innovative molecules designed to hijack the body's natural protein degradation system to eliminate specific target proteins of interest (POIs).[1][] The modular design of PROTACs, which includes a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for systematic optimization of their therapeutic properties.[3][4]
The linker itself is a critical component, profoundly influencing the PROTAC's efficacy by affecting its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[3] this compound is a versatile polyethylene glycol (PEG)-based linker featuring a terminal propargyl group (an alkyne) and a terminal thiol group (-SH). This unique combination of reactive handles allows for a highly modular and efficient assembly of PROTACs through sequential or orthogonal conjugation strategies. The PEG component often enhances the solubility and pharmacokinetic properties of the resulting PROTAC.
General Principles of PROTAC Synthesis with this compound
The synthesis of a PROTAC using this compound typically follows a modular approach, where the warhead (POI ligand), E3 ligase ligand, and the linker are synthesized or acquired separately and then coupled. The bifunctional nature of this compound allows for two primary synthetic strategies:
-
Sequential Conjugation: One of the ligands (either for the POI or the E3 ligase) is first attached to one end of the this compound linker. After purification, the second ligand is then conjugated to the other end of the linker.
-
Convergent Synthesis: The POI ligand and the E3 ligase ligand are functionalized with moieties that can react with the propargyl and thiol groups of the linker, respectively. The final PROTAC is then assembled in a single step.
The choice of strategy depends on the chemical functionalities present on the ligands and the overall synthetic convenience. The most common ligation chemistries employed with this linker are:
-
Click Chemistry: The propargyl group readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-functionalized ligand. This reaction is highly efficient, specific, and tolerant of a wide range of functional groups.
-
Thiol-Maleimide Coupling: The thiol group can react specifically with a maleimide-functionalized ligand via a Michael addition to form a stable thioether bond. This is a widely used bioconjugation reaction that proceeds under mild conditions.
Quantitative Data on PROTACs with PEG Linkers
The efficacy of a PROTAC is often determined by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The length and composition of the PEG linker are critical parameters that must be optimized for each target and E3 ligase pair to achieve optimal degradation. The following tables provide representative data from the literature for PROTACs utilizing PEG linkers.
| Target Protein | E3 Ligase | Linker Type/Length | DC50 (nM) | Dmax (%) |
| BTK | Cereblon | PEG-based | 2.2 | 97 |
| TBK1 | Not Specified | Alkyl/Ether (21 atoms) | 3 | 96 |
| SMARCA2/4 | VHL | PEG-based | 250-300 | 65-70 |
| HDAC1 | VHL | Benzamide-based | 910 | >50 |
| HDAC3 | VHL | Benzamide-based | 640 | >50 |
Note: This data is illustrative and the performance of a PROTAC is highly dependent on the specific ligands and linker used.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a generic PROTAC using this compound. These represent common procedures and may require optimization for specific substrates.
Protocol 1: Thiol-Maleimide Ligation to Functionalize the Linker
This protocol describes the initial coupling of a maleimide-functionalized ligand (Ligand-Maleimide) to the thiol end of this compound.
Reagents and Materials:
-
Ligand-Maleimide (1.0 eq)
-
This compound (1.2 eq)
-
Reaction Buffer: Degassed phosphate-buffered saline (PBS), pH 7.0-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Ligand-Maleimide in a minimal amount of anhydrous DMF or DMSO.
-
In a separate vial, dissolve this compound in the degassed reaction buffer.
-
Under a nitrogen or argon atmosphere, add the Ligand-Maleimide solution dropwise to the stirring solution of this compound.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light if either component is light-sensitive.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the Ligand-S-PEG12-Propargyl conjugate.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click" reaction to couple the propargyl-functionalized intermediate from Protocol 1 with an azide-functionalized ligand (Ligand-Azide).
Reagents and Materials:
-
Ligand-S-PEG12-Propargyl (1.0 eq)
-
Ligand-Azide (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent: A mixture of tert-butanol and water (e.g., 1:1 v/v)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve Ligand-S-PEG12-Propargyl and Ligand-Azide in the t-butanol/water solvent mixture.
-
In a separate vial, prepare a fresh stock solution of sodium ascorbate in water.
-
In another vial, prepare a stock solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution. The solution may turn a yellow-orange color.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: General mechanism of action for a PROTAC.
Caption: Experimental workflow for PROTAC synthesis.
Caption: Modular assembly of a PROTAC molecule.
References
Application Notes and Protocols for Propargyl-PEG12-SH Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step guide for conducting the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction using Propargyl-PEG12-SH. This protocol is designed for professionals in research and drug development for applications such as bioconjugation, PEGylation, and the synthesis of complex biomolecules.
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility. This reaction facilitates the formation of a stable triazole linkage between a terminal alkykyne and an azide. This compound is a heterobifunctional linker containing a terminal alkyne (propargyl group), a 12-unit polyethylene glycol (PEG) spacer, and a terminal thiol (-SH) group. The PEG spacer enhances hydrophilicity and biocompatibility, while the thiol group offers a reactive handle for conjugation to various substrates.
This document outlines the protocol for the CuAAC reaction with this compound, considerations for handling a thiol-containing reagent, and methods for the characterization of the final product.
Chemical Reaction Pathway
The fundamental reaction involves the [3+2] cycloaddition of the terminal alkyne of this compound with an azide-functionalized molecule in the presence of a copper(I) catalyst.
Caption: General scheme of the CuAAC reaction with this compound.
Experimental Protocols
This section provides a detailed methodology for the click chemistry reaction.
Materials and Reagents
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand
-
Degassed, anhydrous solvents (e.g., DMSO, DMF, or a mixture of t-BuOH and water)
-
Phosphate-buffered saline (PBS), pH 7.4 (if applicable)
-
Nitrogen or Argon gas for creating an inert atmosphere
Equipment
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
-
Syringes and needles
-
Purification system (e.g., HPLC, column chromatography)
-
Analytical instruments (e.g., NMR, Mass Spectrometer)
Step-by-Step Protocol
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 200 mM stock solution of THPTA ligand in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be prepared fresh before each reaction.
-
Dissolve this compound and the azide-containing molecule in a suitable degassed solvent.
-
-
Reaction Setup:
-
In a reaction vial, dissolve the azide-functionalized molecule (1 equivalent) in the chosen solvent.
-
Add the this compound solution (1.1 to 1.5 equivalents).
-
For reactions with biomolecules in aqueous buffers, it is crucial to use a copper-stabilizing ligand like THPTA to prevent both copper precipitation and potential damage to the biomolecule.[1]
-
In a separate tube, premix the CuSO₄ and THPTA solutions in a 1:2 molar ratio and let it stand for a few minutes.[2]
-
-
Initiation of the Reaction:
-
Add the premixed CuSO₄/THPTA solution to the reaction mixture. The final concentration of copper is typically 1-10 mol%.[3]
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction. The amount of sodium ascorbate is generally 10-50 mol%.[3] The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.[3]
-
If the reaction is sensitive to oxygen, it is recommended to degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at room temperature.
-
The reaction progress can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or HPLC. Reactions are typically complete within 1-24 hours.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent if applicable. The organic layers can then be washed, dried, and concentrated.
-
-
Purification:
-
The crude product can be purified by silica gel column chromatography, preparative HPLC, or size-exclusion chromatography, depending on the properties of the product.
-
For biomolecules, purification methods may include dialysis or affinity chromatography to remove excess reagents and byproducts.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the CuAAC reaction.
Data Presentation
The following table summarizes typical quantitative data for a CuAAC reaction. Optimal conditions may vary depending on the specific substrates.
| Parameter | Recommended Range | Notes |
| Reactants | ||
| Alkyne:Azide Molar Ratio | 1:1.1 to 1:1.5 | An excess of one reactant can drive the reaction to completion. |
| Catalyst System | ||
| Copper Catalyst (CuSO₄) | 1 - 10 mol% | Lower catalyst loading is preferred to minimize copper contamination. |
| Ligand (e.g., THPTA) | 1 - 10 mol% | Equimolar to or in slight excess of the copper catalyst. |
| Reducing Agent (Sodium Ascorbate) | 10 - 50 mol% | Sufficient excess is needed to maintain copper in the +1 oxidation state. |
| Reaction Conditions | ||
| Solvent | t-BuOH/H₂O, DMSO, DMF, PBS | Choice depends on the solubility of the reactants. |
| Temperature | Room Temperature (20-25 °C) | Gentle heating can be applied if the reaction is slow. |
| Reaction Time | 1 - 24 hours | Sterically hindered substrates may require longer reaction times. |
| Outcome | ||
| Yield | Generally > 80% | Highly dependent on substrates and optimization of conditions. |
| Purity | > 95% (after purification) | Purity should be assessed by HPLC, NMR, and/or MS. |
Characterization of the Final Product
Accurate characterization of the click chemistry product is essential to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR can confirm the formation of the triazole ring and the integrity of the PEG chain and the conjugated molecule.
-
Mass Spectrometry (MS) : Techniques such as ESI-MS or MALDI-TOF can be used to determine the molecular weight of the final product, confirming successful conjugation.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is used to assess the purity of the product and to separate it from any unreacted starting materials or byproducts.
Considerations for Working with this compound
The presence of a free thiol (-SH) group requires special attention due to its potential to coordinate with the copper catalyst, which could inhibit the reaction.
-
Ligand Choice : The use of a copper-chelating ligand like THPTA is highly recommended. THPTA stabilizes the Cu(I) oxidation state and can prevent the thiol group from interfering with the catalyst.
-
Inert Atmosphere : While not always necessary, performing the reaction under an inert atmosphere can prevent oxidation of the thiol group, especially during longer reaction times or at elevated temperatures.
-
Orthogonal Protection : For more complex multi-step syntheses, the thiol group can be protected with a suitable protecting group that can be removed after the click chemistry step. However, for a direct conjugation, this may not be necessary if appropriate reaction conditions are used.
By following this detailed guide, researchers can successfully perform the this compound click chemistry reaction for a wide range of applications in bioconjugation and drug development.
References
Application Notes and Protocols for Propargyl-PEG12-SH in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule connecting the antibody and the payload is a critical component that significantly influences the ADC's stability, pharmacokinetics, and overall efficacy. Propargyl-PEG12-SH is a discrete polyethylene glycol (PEG) linker designed for ADC development, offering a balance of hydrophilicity and reactivity.
This heterobifunctional linker features a terminal propargyl group for covalent attachment to azide-modified payloads via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction. The other end terminates in a sulfhydryl (thiol) group, which can react with a maleimide-functionalized antibody. The 12-unit PEG spacer enhances the solubility of the ADC, mitigates aggregation often caused by hydrophobic payloads, and can improve the pharmacokinetic profile of the conjugate.[1][2]
These application notes provide a comprehensive overview, experimental protocols, and relevant data for the utilization of this compound in the development of novel ADCs.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₅₂O₁₂S |
| Molecular Weight | 600.76 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in water and most organic solvents |
| Functional Groups | Propargyl (alkyne), Thiol (-SH) |
| PEG Units | 12 |
Key Advantages of Using this compound in ADCs
-
Enhanced Hydrophilicity: The PEG12 spacer increases the water solubility of the ADC, which can be particularly beneficial when working with hydrophobic payloads. This improved solubility helps to prevent aggregation and can lead to more homogeneous ADC preparations.[1][3]
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can shield the hydrophobic drug-linker moiety, leading to a longer circulation half-life and reduced plasma clearance.[1] This can result in greater accumulation of the ADC at the tumor site.
-
Controlled Drug-to-Antibody Ratio (DAR): The use of discrete PEG linkers like this compound allows for more controlled and reproducible drug loading on the antibody, leading to a more defined and consistent final product.
-
Click Chemistry Compatibility: The terminal propargyl group enables highly efficient and specific conjugation to azide-functionalized payloads using CuAAC click chemistry. This reaction is known for its high yield and compatibility with biological molecules.
Experimental Data
The inclusion and length of a PEG linker significantly impact the properties of an ADC. The following tables summarize quantitative data from studies on ADCs with varying PEG linker lengths, including those with 12 PEG units.
Table 1: Impact of PEG Linker Length on ADC Clearance in Rats
| Linker | Clearance (mL/day/kg) |
| No PEG | ~15 |
| PEG2 | ~10 |
| PEG4 | ~7 |
| PEG8 | ~5 |
| PEG12 | ~5 |
| PEG24 | ~5 |
Data adapted from Burke et al., 2017. This data demonstrates that increasing the PEG linker length up to 8-12 units significantly reduces the clearance rate of the ADC, suggesting an improved pharmacokinetic profile.
Table 2: Impact of PEG Linker on in vitro Cytotoxicity
| ADC Construct | PEG Linker | Fold Reduction in Cytotoxicity |
| ZHER2-SMCC-MMAE | No PEG | 1 (Reference) |
| ZHER2-PEG4K-MMAE | 4 kDa PEG | 4.5 |
| ZHER2-PEG10K-MMAE | 10 kDa PEG | 22 |
Data adapted from a study on miniaturized affibody-drug conjugates. This table illustrates that while longer PEG chains can sometimes lead to a reduction in in vitro cytotoxicity, they can also significantly improve the therapeutic index by enhancing in vivo efficacy and reducing off-target toxicity.
Table 3: Influence of PEG Spacer on Average Drug-to-Antibody Ratio (DAR)
| Cleavable Trigger | PEG Spacer | Average DAR |
| Val-Ala | None | 1.4 |
| Val-Ala | PEG12 | 3.0 |
| Val-Cit | None | 3.8 |
| Val-Cit | PEG12 | 2.7 |
This data highlights that the incorporation of a PEG12 spacer can influence the achievable DAR, and its effect can vary depending on the other components of the linker-payload.
Experimental Protocols
The following are detailed protocols for the development of an ADC using this compound.
Diagram: ADC Development Workflow
Caption: Workflow for ADC development using this compound.
Protocol 1: Antibody Thiolation (Reduction of Interchain Disulfides)
This protocol describes the generation of free thiol groups on the antibody for conjugation.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: Prepare the antibody solution to a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
Reduction Reaction: Add a 10- to 20-fold molar excess of TCEP to the antibody solution.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP using a desalting column equilibrated with PBS, pH 7.4.
Protocol 2: Preparation of Maleimide-Activated Antibody
This protocol is an alternative to Protocol 1, where a maleimide functional group is introduced for reaction with the thiol of the linker.
Materials:
-
Monoclonal antibody (mAb)
-
SM(PEG)n-NHS ester (e.g., SM(PEG)8)
-
Reaction buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: Exchange the antibody into an amine-free buffer like PBS at a concentration of 2-10 mg/mL.
-
Activation Reaction: Add a 10- to 20-fold molar excess of the SM(PEG)n-NHS ester dissolved in a small amount of organic solvent (e.g., DMSO) to the antibody solution.
-
Incubation: Incubate for 1-2 hours at room temperature with gentle mixing.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.
-
Purification: Remove excess reagents by using a desalting column.
Protocol 3: Conjugation of this compound to an Azide-Modified Payload (Click Chemistry)
This protocol describes the attachment of the linker to the cytotoxic drug.
Materials:
-
Azide-modified cytotoxic payload
-
This compound
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate solution (freshly prepared, e.g., 50 mM in water)
-
Reaction buffer (e.g., PBS with 5-10% organic co-solvent like DMSO or DMF)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the azide-modified payload and a 1.2 to 2-fold molar excess of this compound in the reaction buffer.
-
Catalyst Premix: In a separate tube, mix the CuSO₄ solution with a 5-fold molar excess of the copper ligand.
-
Initiation of Click Reaction: Add the catalyst premix to the payload-linker solution. Then, add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the resulting Propargyl-PEG12-Payload conjugate using an appropriate method such as reversed-phase HPLC or silica gel chromatography.
Protocol 4: ADC Conjugation and Purification
This protocol describes the final conjugation of the linker-payload to the thiolated antibody.
Materials:
-
Thiolated monoclonal antibody (from Protocol 1)
-
Maleimide-activated Propargyl-PEG12-Payload (prepared by reacting a maleimide-functionalized payload with this compound)
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
-
Quenching reagent (e.g., N-acetylcysteine or free cysteine)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))
Procedure:
-
Conjugation Reaction: Add a 3- to 10-fold molar excess of the maleimide-activated Propargyl-PEG12-Payload to the thiolated antibody solution. The final antibody concentration should be between 1-10 mg/mL.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Quench any unreacted maleimide groups by adding a 2- to 5-fold molar excess of the quenching reagent over the initial amount of maleimide-payload. Incubate for an additional 20-30 minutes.
-
Purification: Purify the ADC from unreacted linker-payload and other small molecules using SEC or TFF. Exchange the buffer to a formulation buffer suitable for storage (e.g., PBS or histidine-based buffer).
Characterization of the ADC
After purification, the ADC should be thoroughly characterized.
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody. This can be measured using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or mass spectrometry.
-
Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using Size-Exclusion Chromatography (SEC).
-
In vitro Cytotoxicity: Evaluate the potency of the ADC on antigen-positive and antigen-negative cell lines to confirm target-specific killing.
-
In vivo Efficacy and Pharmacokinetics: Conduct animal studies to determine the anti-tumor efficacy and pharmacokinetic profile of the ADC.
Signaling Pathway Modulated by ADCs
ADCs can exert their anti-cancer effects through various mechanisms, including the direct inhibition of signaling pathways by the antibody component. For example, an ADC targeting a receptor tyrosine kinase (RTK) can block downstream signaling pathways crucial for cancer cell proliferation and survival.
Diagram: General ADC Mechanism of Action and Signaling Inhibition
References
Propargyl-PEG12-SH: A Versatile Linker for Targeted Cancer Therapy Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG12-SH is a heterobifunctional linker that is gaining prominence in the field of targeted cancer therapy. Its unique structure, featuring a terminal propargyl group, a 12-unit polyethylene glycol (PEG) chain, and a terminal thiol group, offers a versatile platform for the development of sophisticated drug delivery systems. The propargyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific conjugation of azide-modified payloads. The thiol group allows for covalent attachment to various carriers, such as nanoparticles or antibodies, through maleimide or thiol-ene reactions. The hydrophilic PEG12 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, potentially reducing aggregation and immunogenicity, and prolonging circulation time.
These characteristics make this compound an attractive tool for constructing antibody-drug conjugates (ADCs) and functionalized nanoparticles for the targeted delivery of cytotoxic agents to tumor cells, thereby minimizing off-target toxicity and improving the therapeutic index.
Key Applications in Targeted Cancer Therapy
Antibody-Drug Conjugates (ADCs)
This compound is instrumental in the site-specific conjugation of cytotoxic drugs to monoclonal antibodies (mAbs). By engineering a specific cysteine residue on the antibody, the thiol group of the linker can be selectively attached. Subsequently, an azide-functionalized cytotoxic payload can be "clicked" onto the propargyl group. This approach allows for the precise control of the drug-to-antibody ratio (DAR), leading to a homogeneous ADC product with predictable properties.
Functionalized Nanoparticle Drug Delivery Systems
The thiol group of this compound can be used to functionalize the surface of various nanoparticles, such as gold nanoparticles or liposomes. This PEGylated surface provides a "stealth" characteristic, reducing clearance by the reticuloendothelial system. The terminal propargyl group is then available for the attachment of azide-modified targeting ligands (e.g., peptides, aptamers) or therapeutic molecules via click chemistry, enabling the development of multi-functional and targeted nanocarriers for cancer therapy.
Quantitative Data Summary
The following tables present representative quantitative data for a hypothetical ADC and a nanoparticle system constructed using a Propargyl-PEG12 linker. This data is illustrative of the types of characterization performed in targeted cancer therapy research.
Table 1: Characterization of a Hypothetical Trastuzumab-Propargyl-PEG12-MMAE ADC
| Parameter | Value | Method of Determination |
| Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| In Vitro Cytotoxicity (IC50) | ||
| SK-BR-3 (HER2-positive) | 15.2 nM | MTT Assay |
| MDA-MB-231 (HER2-negative) | > 1 µM | MTT Assay |
| Plasma Stability (72h) | >90% intact ADC | LC-MS/MS |
Table 2: Physicochemical Properties of a Hypothetical Doxorubicin-Loaded, this compound Functionalized Gold Nanoparticle (AuNP)
| Parameter | Value | Method of Determination |
| Hydrodynamic Diameter | 110 ± 5 nm | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15.3 ± 2.1 mV | Laser Doppler Velocimetry |
| Doxorubicin Encapsulation Efficiency | 85% | UV-Vis Spectroscopy |
| Drug Loading Content | 12% (w/w) | UV-Vis Spectroscopy |
| In Vitro Drug Release (pH 5.5, 48h) | 65% | Dialysis Method |
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using this compound
This protocol describes the site-specific conjugation of an azide-modified cytotoxic drug to a monoclonal antibody via the this compound linker.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) with an engineered surface cysteine.
-
This compound.
-
Maleimide-activated cytotoxic drug (e.g., Maleimide-MMAE).
-
Azide-functionalized cytotoxic drug (e.g., Azido-MMAE).
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
Copper(II) sulfate (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Sodium ascorbate.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Desalting columns (e.g., Sephadex G-25).
Procedure:
-
Antibody Reduction:
-
Prepare the antibody solution in PBS at a concentration of 5 mg/mL.
-
Add a 5-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1 hour to reduce the engineered cysteine.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Conjugation of this compound to the Antibody:
-
Immediately after reduction, add a 10-fold molar excess of this compound (dissolved in DMSO) to the antibody solution.
-
Incubate at room temperature for 2 hours with gentle agitation.
-
Remove excess linker using a desalting column.
-
-
Click Chemistry Reaction:
-
To the antibody-linker conjugate, add a 5-fold molar excess of the azide-functionalized cytotoxic drug.
-
In a separate tube, prepare the copper catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Add the copper catalyst to the antibody-drug mixture to a final concentration of 100 µM.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1 mM.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Purification and Characterization:
-
Purify the ADC using a desalting column to remove residual reactants.
-
Characterize the ADC for DAR, purity, and in vitro cytotoxicity as described in Table 1.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of the synthesized ADC.
Materials:
-
ADC construct.
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines.
-
Complete cell culture medium.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
DMSO.
-
Plate reader.
Procedure:
-
Cell Seeding:
-
Seed the target and non-target cells in 96-well plates at a density of 5,000 cells/well.
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in complete medium.
-
Replace the medium in the wells with the ADC dilutions.
-
Include wells with untreated cells as a control.
-
Incubate for 72 hours.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
The following diagrams illustrate the experimental workflows described above.
Caption: Workflow for ADC synthesis using this compound.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Application Notes and Protocols for Designing PROTACs with Propargyl-PEG12-SH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]
The linker plays a critical role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity and tunable length.[4] This document provides detailed application notes and protocols for the design and evaluation of PROTACs utilizing a specific PEG linker, Propargyl-PEG12-SH, for the conjugation of E3 ligase ligands.
Key Components and Design Principles
The design of a successful PROTAC requires careful consideration of its three components: the POI ligand, the E3 ligase ligand, and the linker.
-
Protein of Interest (POI) Ligand: This "warhead" provides specificity for the target protein. The choice of ligand will depend on the therapeutic target. For the purposes of these application notes, we will focus on the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4, a key regulator of oncogene transcription.[5] JQ1 is a potent and widely used inhibitor of BRD4 that can be adapted for PROTAC design.
-
E3 Ligase Ligand: This "anchor" recruits the E3 ligase to the POI. The most commonly hijacked E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL). Ligands for these E3 ligases, such as pomalidomide for CRBN and VH032 for VHL, are well-established and can be readily synthesized or commercially obtained.
-
Linker: The linker connects the warhead and the anchor. Its length, composition, and attachment points are critical for optimal ternary complex formation and subsequent degradation. This compound is a bifunctional linker that offers a 12-unit PEG chain for hydrophilicity and defined length, a thiol (-SH) group for conjugation to an E3 ligase ligand, and a terminal propargyl (alkyne) group for "click" chemistry-mediated attachment to the POI ligand.
Signaling Pathway: BRD4-Mediated Gene Transcription and its Inhibition by PROTACs
BRD4 is a critical epigenetic reader that binds to acetylated histones and recruits transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to drive the expression of key oncogenes such as MYC. By degrading BRD4, PROTACs can effectively downregulate the transcription of these oncogenes, leading to cell cycle arrest and apoptosis in cancer cells.
Data Presentation
The efficacy of a PROTAC is primarily determined by its half-maximal degradation concentration (DC50) and its maximum degradation (Dmax). The following tables summarize representative data for BRD4-targeting PROTACs with varying PEG linker lengths. While specific data for a 12-unit PEG linker was not available in the searched literature, these tables illustrate the importance of linker length optimization.
Table 1: Degradation Efficiency of BRD4 PROTACs with Varying Linker Lengths
| PROTAC | E3 Ligase Ligand | POI Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
|---|---|---|---|---|---|---|
| PROTAC A | VHL | JQ1 | PEG3 | ~50 | >90 | 22Rv1 |
| PROTAC B | VHL | JQ1 | PEG4 | ~25 | >95 | 22Rv1 |
| PROTAC C | VHL | JQ1 | PEG5 | ~10 | >98 | 22Rv1 |
| PROTAC D | CRBN | JQ1 | PEG2 | >1000 | <20 | HEK293T |
| PROTAC E | CRBN | JQ1 | PEG4 | ~100 | ~80 | HEK293T |
| PROTAC F | CRBN | JQ1 | PEG6 | ~50 | >90 | HEK293T |
Note: The data presented are representative values from various sources and are intended for illustrative purposes. Actual values will vary depending on the specific molecular structure and experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound
This protocol describes a modular approach for the synthesis of a BRD4-targeting PROTAC using a VHL ligand, JQ1, and the this compound linker.
Step 1: Synthesis of VHL-PEG12-Propargyl Intermediate
-
Materials:
-
VHL ligand with a suitable reactive group (e.g., maleimide or activated carboxylic acid)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel and magnetic stirrer
-
Nitrogen or Argon atmosphere
-
-
Procedure (for VHL-maleimide): a. Dissolve the VHL-maleimide (1.0 eq) in anhydrous DMF under an inert atmosphere. b. Add this compound (1.1 eq) to the solution. c. Stir the reaction mixture at room temperature for 4-6 hours. d. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS). e. Upon completion, purify the product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the VHL-PEG12-Propargyl intermediate.
Step 2: Synthesis of Azide-Modified JQ1
-
Materials:
-
JQ1 with a suitable leaving group (e.g., tosylate or bromide) on the tert-butyl ester
-
Sodium azide (NaN3)
-
Anhydrous DMF
-
Reaction vessel and magnetic stirrer
-
-
Procedure: a. Dissolve the JQ1 derivative (1.0 eq) in anhydrous DMF. b. Add sodium azide (1.5 eq) to the solution. c. Stir the reaction mixture at 60 °C for 12-16 hours. d. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. e. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). f. Purify the crude product by flash column chromatography to yield JQ1-azide.
Step 3: Final PROTAC Assembly via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Materials:
-
VHL-PEG12-Propargyl intermediate (1.0 eq)
-
JQ1-azide (1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
tert-Butanol and water (1:1 mixture)
-
Reaction vessel and magnetic stirrer
-
-
Procedure: a. Dissolve the VHL-PEG12-Propargyl intermediate and JQ1-azide in a 1:1 mixture of tert-butanol and water. b. In a separate vial, prepare a fresh aqueous solution of sodium ascorbate. c. In another vial, prepare a fresh aqueous solution of CuSO4·5H2O. d. Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution. e. Stir the reaction mixture vigorously at room temperature for 8-12 hours. f. Monitor the reaction progress by LC-MS. g. Upon completion, purify the final PROTAC product by preparative HPLC. h. Characterize the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps to determine the DC50 and Dmax of a synthesized PROTAC.
-
Cell Culture and Treatment: a. Plate cells (e.g., HeLa or 22Rv1) in 6-well plates and allow them to adhere overnight. b. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold Phosphate-Buffered Saline (PBS). b. Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. c. Centrifuge the lysates to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer. b. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). c. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. d. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4 °C. f. Wash the membrane with TBST and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. g. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the target protein band intensity to the corresponding loading control. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Materials:
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
-
-
Procedure: a. Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. b. Incubate the plate overnight to allow for cell attachment. c. Treat the cells with a serial dilution of the PROTAC for the desired time (e.g., 72 hours). d. Equilibrate the plate to room temperature for approximately 30 minutes. e. Add 100 µL of CellTiter-Glo® reagent to each well. f. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. g. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. h. Measure the luminescence using a luminometer.
-
Data Analysis: a. Subtract the background luminescence (from wells with medium only) from all experimental readings. b. Calculate the percentage of cell viability relative to the vehicle-treated control. c. Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).
Conclusion
The design and synthesis of effective PROTACs require a systematic approach that considers the interplay between the POI ligand, the E3 ligase ligand, and the linker. The use of a this compound linker provides a versatile platform for constructing PROTACs with favorable physicochemical properties. The detailed protocols provided herein offer a comprehensive guide for the synthesis and evaluation of PROTACs, enabling researchers to advance the development of this promising therapeutic modality. Careful optimization of each component and rigorous biological evaluation are essential for the successful creation of potent and selective protein degraders.
References
- 1. researchgate.net [researchgate.net]
- 2. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 3. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medium.com [medium.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Propargyl-PEG12-SH
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility. This reaction forms a stable triazole linkage between an alkyne and an azide, enabling the precise conjugation of molecules. Propargyl-PEG12-SH is a versatile bifunctional linker that leverages CuAAC chemistry. It features a terminal alkyne group for participating in the cycloaddition and a terminal thiol (-SH) group. The inclusion of a 12-unit polyethylene glycol (PEG) spacer enhances solubility in aqueous buffers, reduces steric hindrance, and minimizes non-specific interactions, making it an ideal tool for bioconjugation and drug delivery applications.
The terminal thiol group offers a valuable secondary conjugation site, allowing for attachment to various substrates. It can react with maleimide-functionalized molecules, form disulfide bonds, or be used to immobilize the construct on gold surfaces, such as those used in biosensors or on gold nanoparticles.
Applications
This compound is a powerful tool for a variety of applications in research and drug development, including:
-
Bioconjugation: It serves as a linker to attach azide-modified molecules (e.g., fluorescent dyes, biotin, or small molecule drugs) to cysteine residues on proteins or antibodies.
-
Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to first conjugate to an azide-bearing cytotoxic payload via CuAAC, followed by conjugation to the antibody via the thiol group.
-
Surface Immobilization: The thiol group enables the anchoring of azide-reactive molecules onto gold surfaces for applications in diagnostics, biosensors, and proteomics.
-
Hydrogel and Polymer Synthesis: It can be used to create well-defined polymer architectures and functionalized hydrogels for tissue engineering and controlled release applications.
Quantitative Data Summary
The efficiency of CuAAC reactions is influenced by several factors including the catalyst system, ligands, and reaction buffer. Below is a summary of typical reaction conditions and expected outcomes.
| Parameter | Condition/Value | Notes |
| Reactant Concentration | 1-10 mM | Higher concentrations can accelerate the reaction rate. |
| This compound | 1.2 - 5 equivalents | Used in slight excess relative to the azide-containing molecule. |
| Copper (II) Sulfate | 0.1 - 0.5 equivalents | The catalytic source of copper. |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 equivalents | Reduces Cu(II) to the active Cu(I) species. |
| Ligand (e.g., THPTA, TBTA) | 0.5 - 1.5 equivalents | Stabilizes the Cu(I) oxidation state and improves reaction efficiency. |
| Reaction Solvent | Aqueous buffers (PBS, Tris), DMSO, DMF | Co-solvents may be required depending on substrate solubility. |
| Reaction Time | 1 - 12 hours | Monitored by TLC, LC-MS, or other appropriate analytical methods. |
| Temperature | Room Temperature (20-25 °C) | Generally does not require heating. |
| Typical Yield | > 90% | CuAAC reactions are known for their high efficiency and yield. |
Experimental Protocols
Protocol 1: General CuAAC Bioconjugation
This protocol describes a general method for conjugating an azide-modified molecule (e.g., a fluorescent dye) to this compound.
Materials:
-
Azide-functionalized molecule of interest
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (if needed for solubility)
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO or an appropriate buffer.
-
Prepare a 20 mM stock solution of this compound in deionized water.
-
Prepare a 50 mM stock solution of CuSO₄ in deionized water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water (must be made fresh).
-
Prepare a 50 mM stock solution of THPTA ligand in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-functionalized molecule to a final concentration of 1 mM.
-
Add this compound to a final concentration of 1.5 mM (1.5 equivalents).
-
Add the THPTA ligand to a final concentration of 0.5 mM.
-
Add CuSO₄ to a final concentration of 0.5 mM.
-
Vortex the mixture briefly.
-
-
Initiation and Incubation:
-
To initiate the reaction, add Sodium Ascorbate to a final concentration of 2.5 mM.
-
Vortex the tube gently and allow the reaction to proceed for 2-4 hours at room temperature. Protect from light if using a fluorescent azide.
-
-
Purification:
-
The resulting triazole-PEG-SH conjugate can be purified from excess reagents using methods such as dialysis, size-exclusion chromatography (SEC), or reverse-phase HPLC.
-
Protocol 2: Thiol-Maleimide Conjugation Post-CuAAC
This protocol outlines the subsequent conjugation of the purified triazole-PEG-SH product to a maleimide-functionalized protein.
Materials:
-
Purified triazole-PEG-SH conjugate from Protocol 1
-
Maleimide-functionalized protein in PBS, pH 7.2
-
EDTA solution (0.5 M)
Procedure:
-
Prepare the Protein: Ensure the maleimide-functionalized protein is in a suitable buffer (e.g., PBS at pH 6.5-7.5). If the protein has been reduced, ensure the reducing agent has been removed.
-
Reaction Setup:
-
Add a 5- to 20-fold molar excess of the purified triazole-PEG-SH conjugate to the protein solution.
-
If any trace copper catalyst might be present, add EDTA to a final concentration of 1-2 mM to chelate it.
-
-
Incubation:
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle shaking.
-
-
Purification:
-
Remove the excess linker and unreacted molecules by size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Confirm the conjugation using SDS-PAGE, which should show a shift in the molecular weight of the protein. Further characterization can be performed using mass spectrometry.
-
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Interaction of components in the CuAAC reaction.
Application Notes and Protocols for Surface Modification of Nanoparticles with Propargyl-PEG12-SH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical determinant of their in vivo performance, influencing their stability, biocompatibility, circulation time, and interaction with biological systems. Propargyl-PEG12-SH is a heterobifunctional linker designed for the precise surface modification of nanoparticles. This molecule incorporates a thiol (-SH) group for robust anchoring to noble metal nanoparticle surfaces, such as gold, and a terminal propargyl group (an alkyne) that can participate in highly efficient "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
The polyethylene glycol (PEG) spacer, consisting of 12 ethylene glycol units, imparts a hydrophilic character to the nanoparticle surface. This "stealth" PEG layer minimizes opsonization (the process of marking pathogens for phagocytosis) and recognition by the mononuclear phagocyte system (MPS), thereby prolonging the nanoparticle's circulation half-life.[1][2] The propargyl terminus serves as a versatile handle for the covalent attachment of a wide array of molecules, including targeting ligands (e.g., antibodies, peptides), imaging agents (e.g., fluorescent dyes), and therapeutic payloads, via click chemistry.[3][4] This modular approach allows for the development of highly tailored nanoparticle systems for applications in targeted drug delivery, diagnostics, and theranostics.
Applications
The unique properties of this compound-modified nanoparticles make them suitable for a variety of advanced biomedical applications:
-
Targeted Drug Delivery: The propargyl group can be conjugated with targeting moieties that specifically recognize and bind to receptors overexpressed on diseased cells, such as cancer cells. This enhances the accumulation of the drug-loaded nanoparticle at the target site, improving therapeutic efficacy while reducing off-target side effects.
-
Bioimaging and Diagnostics: Imaging agents can be "clicked" onto the nanoparticle surface, enabling sensitive and specific detection of biological targets for diagnostic purposes.
-
Theranostics: The versatility of the click chemistry handle allows for the simultaneous attachment of both therapeutic and diagnostic agents, creating a single platform for integrated diagnosis and therapy.
-
Enhanced Pharmacokinetics: The PEG spacer significantly improves the pharmacokinetic profile of nanoparticles by increasing their stability in biological fluids and extending their circulation time.[1]
Quantitative Data on Nanoparticle Surface Modification
The successful surface modification of nanoparticles with PEG linkers can be quantified by various analytical techniques. The following tables summarize typical changes observed in nanoparticle characteristics upon PEGylation.
| Parameter | Unmodified Nanoparticles | PEGylated Nanoparticles | Technique | Reference(s) |
| Hydrodynamic Diameter (nm) | 15 - 30 | 25 - 50 | Dynamic Light Scattering (DLS) | |
| Zeta Potential (mV) | -30 to -50 (citrate-stabilized) | -5 to -15 | DLS | |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | DLS |
Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation. The increase in hydrodynamic diameter and the shift of zeta potential towards neutral are indicative of successful surface coating with the PEG linker. A low PDI value signifies a monodisperse sample.
| Nanoparticle System | Drug | Drug Loading Capacity (DLC, w/w%) | Encapsulation Efficiency (EE, %) | Reference(s) |
| Uncoated Gold Nanoparticles | Ibuprofen | Low | Low | |
| PEG-coated Gold Nanoparticles | Ibuprofen | High | High | |
| PLGA Nanoparticles | Nimodipine | ~15% | up to 78% |
Table 2: Drug Loading Parameters of Nanoparticles. PEGylation can influence drug loading and encapsulation efficiency. The specific values are highly dependent on the nanoparticle core material, the drug, and the loading method.
Experimental Protocols
The following protocols provide a general framework for the surface modification of nanoparticles using this compound. Optimization may be required for specific nanoparticle systems and applications.
Protocol 1: Synthesis of Azide-Modified Gold Nanoparticles (AuNPs)
This protocol describes the synthesis of azide-functionalized gold nanoparticles, which will serve as the substrate for click chemistry with this compound.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
Azide-terminated ligand (e.g., 11-azido-3,6,9-trioxaundecan-1-amine)
-
Deionized (DI) water (18.2 MΩ·cm)
Procedure:
-
Synthesis of Citrate-Stabilized AuNPs:
-
Bring 100 mL of a 0.01% (w/v) HAuCl₄ solution to a rolling boil in a clean flask with vigorous stirring.
-
Rapidly add 2 mL of a 1% (w/v) trisodium citrate solution.
-
The solution color will change from yellow to colorless, then to a deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for 15 minutes.
-
Remove from heat and allow to cool to room temperature.
-
-
Surface Modification with Azide Ligand:
-
To the citrate-stabilized AuNP solution, add the azide-terminated ligand to a final concentration of 1 mM.
-
Stir the solution at room temperature for 24 hours to allow for ligand exchange.
-
-
Purification:
-
Centrifuge the AuNP solution at a speed sufficient to pellet the nanoparticles (e.g., 12,000 x g for 20 minutes).
-
Remove the supernatant and resuspend the pellet in DI water.
-
Repeat the centrifugation and resuspension steps three times to remove excess unbound ligand.
-
Resuspend the final azide-modified AuNPs in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Protocol 2: Conjugation of this compound via Click Chemistry
This protocol details the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate this compound to the azide-modified AuNPs.
Materials:
-
Azide-modified AuNPs (from Protocol 1)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
DI water or appropriate buffer
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine 1 mL of the azide-modified AuNP suspension with a 10-fold molar excess of this compound.
-
Add sodium ascorbate to a final concentration of 5 mM.
-
Add CuSO₄ to a final concentration of 1 mM.
-
-
Click Reaction:
-
Gently mix the reaction mixture and incubate at room temperature for 48 hours with gentle agitation to ensure complete reaction.
-
-
Purification:
-
Purify the functionalized nanoparticles by repeated centrifugation and resuspension in DI water or buffer to remove the copper catalyst, excess linker, and other reagents. Dialysis can also be an effective purification method.
-
Protocol 3: Characterization of Functionalized Nanoparticles
1. UV-Vis Spectroscopy:
-
Purpose: To confirm the formation and stability of AuNPs.
-
Procedure: Acquire the UV-Vis spectrum of the nanoparticle solution. Citrate-stabilized AuNPs typically exhibit a surface plasmon resonance (SPR) peak around 520 nm. A shift or broadening of this peak can indicate changes in the nanoparticle's surface environment or aggregation state.
2. Dynamic Light Scattering (DLS):
-
Purpose: To determine the hydrodynamic diameter, polydispersity index (PDI), and zeta potential.
-
Procedure:
-
Dilute the nanoparticle sample to an appropriate concentration.
-
Filter the sample through a 0.22 µm syringe filter to remove dust and aggregates.
-
Perform at least three measurements to ensure reproducibility.
-
-
Expected Outcome: An increase in hydrodynamic diameter and a shift in zeta potential towards neutral are expected after successful PEGylation.
3. Transmission Electron Microscopy (TEM):
-
Purpose: To visualize the size, shape, and morphology of the nanoparticles.
-
Procedure:
-
Deposit a drop of the nanoparticle solution onto a TEM grid and allow it to dry.
-
Image the nanoparticles using a transmission electron microscope.
-
4. Fourier-Transform Infrared Spectroscopy (FTIR):
-
Purpose: To confirm the presence of the PEG linker on the nanoparticle surface.
-
Procedure: Acquire the FTIR spectrum of the dried, functionalized nanoparticles. Look for characteristic peaks corresponding to the PEG backbone (e.g., C-O-C stretching).
Visualizations
Caption: Experimental workflow for nanoparticle surface modification.
Caption: Major cellular uptake pathways for nanoparticles.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 3. Click-chemistry for nanoparticle-modification - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Successful Conjugation with Propargyl-PEG12-SH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG12-SH is a heterobifunctional linker molecule widely utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure comprises a terminal propargyl group (an alkyne), a sulfhydryl (-SH or thiol) group, and a 12-unit polyethylene glycol (PEG) spacer. This unique combination of functional groups allows for a variety of conjugation strategies, enabling the precise linkage of different molecules. The PEG spacer enhances solubility and provides flexibility to the resulting conjugate.
This document provides detailed application notes and protocols for successful conjugation using this compound, focusing on the three primary reaction chemistries:
-
Thiol-Maleimide Michael Addition: Reaction of the thiol group with a maleimide-functionalized molecule.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A "click chemistry" reaction of the propargyl group with an azide-functionalized molecule.
-
Thiol-Yne Radical Addition: Reaction of the thiol group with another alkyne-containing molecule.
Data Presentation
The following tables summarize key experimental parameters and expected outcomes for the different conjugation strategies. This data is compiled from literature on similar PEGylated molecules and should be used as a starting point for optimization.
Table 1: Thiol-Maleimide Conjugation Parameters
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | The reaction rate is pH-dependent; lower pH slows the reaction, which can be beneficial for controlling the conjugation process.[1][2][3][4] |
| Temperature | 4 - 37 °C | The reaction is typically performed at room temperature or 4°C for sensitive biomolecules. |
| Reactant Molar Ratio (Maleimide:Thiol) | 1.1:1 to 10:1 | A slight to moderate excess of the maleimide-containing molecule is often used to ensure complete consumption of the thiol. |
| Solvent | Aqueous buffers (e.g., PBS, HEPES) | The reaction is compatible with aqueous environments. |
| Reaction Time | 30 min - 4 hours | Dependent on pH, temperature, and reactant concentrations. |
| Linkage Stability | Moderate | The resulting thioether bond is generally stable, but can undergo a retro-Michael reaction, especially in the presence of other thiols.[5] |
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters
| Parameter | Recommended Range | Notes |
| pH | 4 - 11 | The reaction is generally insensitive to pH in this range. |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures. |
| Catalyst | Copper(I) source (e.g., CuI, CuBr) or Copper(II) with a reducing agent (e.g., CuSO₄ with sodium ascorbate) | In situ generation of Cu(I) from Cu(II) is common for bioconjugation. |
| Ligand | TBTA, THPTA | Ligands stabilize the Cu(I) oxidation state and improve reaction efficiency. |
| Catalyst Loading (mol%) | 1 - 10 mol% | The optimal catalyst concentration depends on the specific reactants and their concentrations. |
| Reactant Molar Ratio (Azide:Alkyne) | 1:1 to 1.2:1 | Near stoichiometric ratios are often sufficient due to the high efficiency of the reaction. |
| Solvent | Aqueous buffers, DMSO, DMF, t-BuOH/H₂O | The reaction is compatible with a wide range of solvents. |
| Reaction Time | 1 - 24 hours | Typically proceeds to high conversion within a few hours. |
| Linkage Stability | High | The resulting triazole linkage is highly stable under physiological conditions. |
Table 3: Thiol-Yne Radical Addition Parameters
| Parameter | Recommended Range | Notes |
| Initiator | Photoinitiator (e.g., Irgacure 2959) or Radical Initiator (e.g., AIBN) | The reaction is not spontaneous and requires an external trigger. |
| Light Source (for photoinitiation) | UV lamp (e.g., 365 nm) | The wavelength should match the absorption spectrum of the photoinitiator. |
| Temperature | Room Temperature | Photoinitiated reactions are typically run at ambient temperature. |
| Reactant Molar Ratio (Thiol:Alkyne) | 2:1 | A 2:1 molar ratio is often used for the double addition of the thiol to the alkyne. |
| Solvent | Organic solvents (e.g., DMF, DCM) or aqueous solutions | Solvent choice depends on the solubility of the reactants and initiator. |
| Reaction Time | 5 min - 2 hours | Can be very rapid upon initiation. |
| Linkage Stability | High | Forms a stable thioether linkage. |
Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation
This protocol describes the conjugation of this compound to a maleimide-functionalized protein.
Materials:
-
This compound
-
Maleimide-functionalized protein
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Desalting column (e.g., PD-10)
-
Reaction tubes
Procedure:
-
Prepare Reactants:
-
Dissolve the maleimide-functionalized protein in PBS to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in PBS to create a 10-fold molar excess stock solution relative to the protein.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution.
-
Gently mix and incubate the reaction at room temperature for 2 hours with gentle agitation.
-
-
Purification:
-
Remove the excess, unreacted this compound by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Collect the protein-containing fractions.
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using SDS-PAGE (which will show a shift in molecular weight) and MALDI-TOF mass spectrometry.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of this compound to an azide-functionalized small molecule.
Materials:
-
This compound
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄) solution (20 mM in water)
-
Sodium ascorbate solution (100 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (50 mM in water)
-
Solvent (e.g., 1:1 t-BuOH/H₂O)
-
Reaction vial
Procedure:
-
Prepare Reaction Mixture:
-
In a reaction vial, dissolve this compound (1 equivalent) and the azide-functionalized molecule (1.1 equivalents) in the chosen solvent.
-
-
Prepare Catalyst Premix:
-
In a separate tube, mix the CuSO₄ solution and the THPTA solution. A 1:5 molar ratio of Cu:ligand is common. Let this mixture stand for 1-2 minutes.
-
-
Initiate the Reaction:
-
Add the catalyst premix to the reaction mixture.
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.
-
-
Purification:
-
Purify the conjugate using an appropriate method such as column chromatography or HPLC.
-
Protocol 3: Thiol-Yne Radical Addition
This protocol describes the photoinitiated conjugation of this compound to another thiol-containing molecule via a di-alkyne linker.
Materials:
-
This compound
-
Thiol-containing molecule
-
Di-alkyne crosslinker
-
Photoinitiator (e.g., Irgacure 2959)
-
Solvent (e.g., DMF)
-
UV lamp (365 nm)
-
Reaction vessel (UV-transparent)
Procedure:
-
Prepare Reaction Mixture:
-
In a UV-transparent reaction vessel, dissolve this compound (1 equivalent), the thiol-containing molecule (1 equivalent), the di-alkyne crosslinker (0.5 equivalents), and the photoinitiator (e.g., 1 mol%) in the chosen solvent.
-
-
Initiate the Reaction:
-
Expose the reaction mixture to UV light (365 nm) at room temperature.
-
-
Reaction Incubation:
-
Continue the UV exposure for 15-60 minutes. Monitor the reaction progress by TLC or LC-MS.
-
-
Purification:
-
Purify the resulting conjugate by column chromatography or HPLC.
-
Mandatory Visualizations
Caption: Workflow for Thiol-Maleimide Conjugation.
Caption: Workflow for CuAAC "Click" Chemistry Conjugation.
Caption: PROTAC Signaling Pathway for Protein Degradation.
Characterization of Conjugates
Thorough characterization is essential to confirm successful conjugation and to determine the properties of the resulting molecule.
-
SDS-PAGE: A simple method to visualize an increase in molecular weight of a protein after conjugation.
-
MALDI-TOF Mass Spectrometry: Provides the molecular weight of the conjugate, allowing for the determination of the degree of labeling (number of PEG linkers per molecule).
-
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): A powerful technique to determine the absolute molar mass, size, and aggregation state of the conjugate in solution.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can be used to analyze the purity of the conjugate and confirm its identity.
-
NMR Spectroscopy: Useful for the structural elucidation of small molecule conjugates.
Stability Considerations
-
Thioether Linkage (from Thiol-Maleimide): Generally stable, but can be susceptible to a retro-Michael reaction, leading to cleavage of the conjugate, particularly in the presence of high concentrations of other thiols like glutathione.
-
Triazole Linkage (from CuAAC): Highly stable under a wide range of physiological conditions, making it a preferred linkage for many in vivo applications.
-
Thioether Linkage (from Thiol-Yne): Forms a stable carbon-sulfur bond.
Conclusion
This compound is a versatile linker that offers multiple avenues for successful bioconjugation. The choice of conjugation chemistry will depend on the specific application, the nature of the molecules to be conjugated, and the desired stability of the final product. The protocols and data presented in this document provide a solid foundation for researchers to develop and optimize their conjugation strategies with this valuable tool.
References
Troubleshooting & Optimization
Optimizing Propargyl-PEG12-SH Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reactions involving Propargyl-PEG12-SH. This versatile bifunctional linker contains a thiol (-SH) group, reactive towards electrophiles like maleimides, and a propargyl group (a terminal alkyne) for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Section 1: Thiol-Maleimide Conjugation
The reaction between the thiol group of this compound and a maleimide-functionalized molecule is a popular method for bioconjugation, forming a stable thioether bond. Optimizing this reaction is critical for achieving high conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the thiol-maleimide reaction? A1: The optimal pH range for a thiol-maleimide conjugation is between 6.5 and 7.5.[1][2] This range is a trade-off: it is high enough to deprotonate the thiol to the more reactive thiolate anion but low enough to minimize the hydrolysis of the maleimide ring and reduce side reactions with amines (like lysine residues).[1][2] At a pH of 7, the reaction with thiols is about 1,000 times faster than with amines.[2]
Q2: What is the recommended reaction temperature and duration? A2: A common starting point is to incubate the reaction at room temperature (20-25°C) for 1 to 4 hours. Alternatively, the reaction can be performed overnight at 4°C, which can improve the stability of sensitive proteins and maleimide reagents, though at a slower reaction rate. Reaction times can be as short as 30 minutes depending on the reactants.
Q3: Do I need to reduce disulfide bonds in my protein before conjugation? A3: Yes, it is crucial to reduce any disulfide bonds prior to conjugation. Maleimides react specifically with free thiol (-SH) groups, and the disulfide bonds (-S-S-) are unreactive. Reducing agents like TCEP (tris(2-carboxyethyl)phosphine) are recommended as they are effective and do not need to be removed before adding the maleimide reagent. If DTT (dithiothreitol) is used, it must be removed before conjugation to prevent it from competing with your target thiol.
Q4: How stable are maleimide reagents in solution? A4: The maleimide ring is susceptible to hydrolysis, especially at neutral to alkaline pH. It is highly recommended to prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use. Storing maleimide-functionalized molecules in an aqueous buffer at 4°C for 7 days can result in a ~10% loss of reactivity, which increases to ~40% at 20°C.
Troubleshooting Guide: Thiol-Maleimide Reactions
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Yield | Maleimide Hydrolysis: The maleimide reagent has degraded due to exposure to water, especially at pH > 7.5. | Prepare maleimide stock solutions fresh in anhydrous DMSO or DMF immediately before the experiment. If aqueous storage is needed, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods. |
| Thiol Oxidation: Free thiols have re-oxidized to form disulfide bonds, rendering them unreactive. | Degas all buffers and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Include a chelating agent like EDTA (1-5 mM) in the buffer to prevent metal-catalyzed oxidation. | |
| Incorrect pH: The reaction buffer pH is outside the optimal 6.5-7.5 range. | Verify and adjust the pH of your reaction buffer. A pH below 6.5 slows the reaction, while a pH above 7.5 increases maleimide hydrolysis and side reactions with amines. | |
| Insufficient Maleimide: The molar ratio of maleimide to thiol is too low. | Increase the molar excess of the maleimide reagent. A 10-20 fold molar excess is a common starting point for optimization. | |
| Poor Reproducibility | Inconsistent Reagent Quality: The age and storage of the maleimide or thiol-containing molecules vary between experiments. | Always use freshly prepared maleimide solutions. Ensure consistent handling and storage of the this compound and other thiol-containing reagents. |
| Oxygen Exposure: Variable exposure to atmospheric oxygen leads to inconsistent thiol oxidation. | Standardize the degassing procedure for all buffers and consider using a glove box for sensitive reactions. | |
| Side Product Formation | Reaction with Amines: At pH > 7.5, maleimides can react with primary amines (e.g., lysine side chains). | Maintain the reaction pH strictly between 6.5 and 7.5 to ensure selectivity for thiols. |
| Thiazine Rearrangement: For peptides with an N-terminal cysteine, a side reaction can occur, leading to a stable thiazine impurity. | If possible, avoid using peptides with an N-terminal cysteine. Alternatively, perform the conjugation at a more acidic pH (~5) or acetylate the N-terminal amine to prevent this rearrangement. |
Optimized Reaction Parameters
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity and maleimide stability. |
| Temperature | 4°C to 25°C (Room Temp) | Room temperature for 1-2 hours is common. 4°C overnight can be used for sensitive proteins. |
| Reaction Time | 30 minutes to Overnight | Dependent on reactants and temperature. Monitor reaction progress if possible. |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A 10:1 to 20:1 ratio is a good starting point for optimization. |
| Buffer | PBS, HEPES, Tris | Use thiol-free buffers. Degas buffers prior to use. |
| Additives | EDTA (1-5 mM) | Chelating agent to prevent metal-catalyzed oxidation of thiols. |
| TCEP (10-100 fold molar excess) | To reduce disulfide bonds if present. Does not need to be removed prior to conjugation. |
General Protocol for Thiol-Maleimide Conjugation
-
Protein/Molecule Preparation: Dissolve your thiol-containing molecule (e.g., a protein with cysteine residues) in a degassed buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.
-
Reduction of Disulfides (if necessary): If your protein contains disulfide bonds, add a 10-100 fold molar excess of TCEP. Incubate for 20-60 minutes at room temperature.
-
Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide-functionalized reagent in an anhydrous solvent such as DMSO or DMF to a stock concentration of 1-10 mM.
-
Conjugation Reaction: Add the desired molar excess (e.g., 10-20 fold) of the maleimide stock solution to the protein solution. Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.
-
Purification: Remove excess, unreacted reagents from the conjugate product using size-exclusion chromatography (e.g., a G-25 desalting column), dialysis, or other appropriate chromatographic techniques.
Visualizations
Caption: Chemical reaction between a thiol and a maleimide.
References
how to improve the solubility of Propargyl-PEG12-SH conjugates
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers improve the solubility of Propargyl-PEG12-SH conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a heterobifunctional linker molecule used in bioconjugation and proteomics, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of a propargyl group (for click chemistry), a 12-unit polyethylene glycol (PEG) spacer, and a terminal thiol (-SH) group. The PEG chain generally confers good solubility in aqueous solutions and many organic solvents.[3][4] However, the thiol group and overall compound structure can sometimes lead to solubility challenges.
Q2: In which solvents is this compound expected to be soluble?
Due to its PEG component, this compound is soluble in a range of solvents. It is generally soluble in water and aqueous buffers like PBS, as well as polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It is less soluble in alcohols and toluene and generally not soluble in diethyl ether.
Q3: Why is my this compound conjugate poorly soluble in aqueous buffer?
Several factors can contribute to poor aqueous solubility:
-
pH of the solution: The thiol group (-SH) is weakly acidic. At neutral to alkaline pH, it can deprotonate to form a thiolate anion (-S⁻), which is more susceptible to oxidation. Oxidation can lead to the formation of disulfide bridges, creating dimers or larger oligomers that may be less soluble.
-
Oxidation: Thiols can be oxidized by dissolved oxygen in the solvent, especially in the presence of trace metal ions. This leads to the formation of less soluble disulfide-linked species.
-
Concentration: You may be attempting to dissolve the conjugate at a concentration above its solubility limit in that specific buffer system.
-
Temperature: While gentle warming can sometimes aid dissolution, for some PEGylated compounds, increasing the temperature in aqueous solutions can surprisingly decrease solubility.
Q4: How should I store this compound and its stock solutions to maintain solubility and stability?
For long-term storage, the solid product should be kept at -20°C or lower, protected from moisture. Stock solutions, typically prepared in anhydrous DMSO or DMF, should also be stored at -20°C. To prevent oxidation of the thiol group, it is best to store solutions under an inert atmosphere (e.g., argon or nitrogen) and to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: The compound appears oily or as a low-melting solid and is difficult to weigh and dissolve.
-
Potential Cause: this compound, like many PEG-thiol reagents, can be a low-melting solid or a viscous liquid at room temperature, making it challenging to handle.
-
Recommended Action: Instead of trying to weigh out small amounts for each experiment, it is recommended to prepare a concentrated stock solution. Equilibrate the vial to room temperature before opening to prevent moisture condensation. Dissolve the entire contents in a known volume of an appropriate anhydrous organic solvent like DMSO or DMF to a convenient stock concentration (e.g., 10-100 mM). This stock solution can then be aliquoted and stored at -20°C.
Issue 2: The compound will not dissolve in my aqueous buffer (e.g., PBS).
-
Potential Cause 1: Inappropriate pH. The pH of the buffer can influence the charge and stability of the thiol group.
-
Recommended Action: Adjust the pH of your buffer. For many thiols, maintaining a slightly acidic pH (e.g., pH 5.0-6.5) can improve stability against oxidation. However, for some applications requiring a free thiolate, a pH around 7.0-7.5 might be necessary for reactivity, but dissolution should be done immediately before use.
-
-
Potential Cause 2: Oxidation. Dissolved oxygen in your buffer can lead to the formation of insoluble disulfides.
-
Recommended Action: Degas your buffer before use by sparging with an inert gas like argon or nitrogen. You can also consider adding a small amount of a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to your buffer during dissolution to keep the thiol in its reduced state, although this may interfere with downstream applications.
-
-
Potential Cause 3: Solvent Polarity. The aqueous buffer may not be the ideal solvent for initial dissolution.
-
Recommended Action: First, dissolve the compound in a small amount of a water-miscible organic solvent like DMSO or DMF. Then, slowly add this organic stock solution to your aqueous buffer with gentle vortexing. Do not add the aqueous buffer to the organic solvent.
-
Issue 3: The solution is initially clear but becomes cloudy or forms a precipitate over time.
-
Potential Cause: Oxidation and Aggregation. This is a strong indication that the thiol groups are oxidizing to form less soluble disulfide-linked species. This process can be catalyzed by trace metal ions in the buffer.
-
Recommended Action:
-
Use Degassed Buffers: Prepare your solutions using buffers that have been thoroughly degassed.
-
Add a Chelating Agent: Incorporate a chelating agent like EDTA (e.g., 0.5-1 mM) into your buffer to sequester any catalytic metal ions.
-
Work Quickly: Prepare the solution immediately before use.
-
Maintain Acidic pH: If your experimental conditions allow, work at a slightly acidic pH to reduce the rate of oxidation.
-
Data Presentation
Table 1: Recommended Solvents for this compound
| Solvent | Type | Expected Solubility | Notes |
| DMSO | Polar Aprotic | High | Recommended for preparing concentrated stock solutions. Use anhydrous grade. |
| DMF | Polar Aprotic | High | An alternative to DMSO for stock solutions. Use anhydrous grade. |
| Water / Aqueous Buffers (e.g., PBS) | Polar Protic | Moderate to High | Solubility is highly dependent on pH and purity. Prone to oxidation. |
| Chloroform / Dichloromethane | Organic | Moderate to High | Can be used, but less common for biological applications. |
| Ethanol / Methanol | Polar Protic | Moderate | Generally less effective than water or DMSO/DMF. |
| Diethyl Ether | Nonpolar | Low / Insoluble | Not a recommended solvent. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add a precise volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 100 mM).
-
Cap the vial tightly and vortex gently until the compound is fully dissolved.
-
(Optional) To minimize oxidation, briefly purge the headspace of the vial with argon or nitrogen gas.
-
Aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C.
Protocol 2: Preparing a Working Solution in Aqueous Buffer
-
Prepare your desired aqueous buffer (e.g., 1x PBS, pH 6.5).
-
Degas the buffer by sparging with argon or nitrogen for at least 15-20 minutes.
-
(Optional) Add EDTA to the buffer to a final concentration of 0.5 mM to chelate metal ions.
-
Thaw an aliquot of your this compound stock solution (from Protocol 1).
-
While gently vortexing the degassed buffer, slowly add the required volume of the stock solution to reach your final desired concentration.
-
Use the freshly prepared working solution immediately for your experiment.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A flowchart to guide users through troubleshooting common solubility problems.
Effect of pH on Thiol Group and Solubility
Caption: The relationship between pH, the state of the thiol group, and its oxidation.
References
Technical Support Center: Purifying Propargyl-PEG12-SH Reaction Products
Welcome to the technical support center for the purification of Propargyl-PEG12-SH reaction products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of conjugates synthesized using this heterobifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying products from a this compound reaction?
The primary challenges in purifying reaction products involving this compound stem from the unique properties of this linker. Key difficulties include:
-
Removal of Excess Reagents: Eliminating unreacted this compound and other reaction components is crucial for obtaining a pure product.
-
Disulfide Bond Formation: The free thiol (-SH) group is susceptible to oxidation, which can lead to the formation of homodimers of the PEG linker or heterodimers with other thiol-containing molecules in the reaction mixture. This introduces significant heterogeneity.[1][2]
-
Product Heterogeneity: PEGylation can sometimes result in a mixture of products with varying numbers of PEG chains attached, especially when targeting molecules with multiple reactive sites.[]
-
Hydrophobicity and Polarity: The PEG component imparts hydrophilicity, while the propargyl group is more hydrophobic. This amphiphilic nature can lead to challenges in standard chromatographic separations, such as peak broadening or streaking.[4]
-
Product Instability: The stability of the final conjugate can be influenced by pH and the presence of oxidizing agents, potentially leading to degradation or aggregation during purification.[1]
Q2: What are the recommended purification methods for this compound conjugates?
The choice of purification method depends on the properties of the molecule to which the this compound linker is conjugated (e.g., proteins, peptides, small molecules). Commonly used techniques include:
-
Size-Exclusion Chromatography (SEC): This is a primary method for separating the larger PEGylated conjugate from smaller, unreacted PEG linkers and other low-molecular-weight impurities.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is effective for purifying PEGylated peptides and small molecules, separating compounds based on hydrophobicity.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be a useful secondary purification step, separating molecules based on differences in their hydrophobic properties. The PEG moiety can increase the hydrophobicity of the conjugated molecule, aiding in separation.
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on charge. PEGylation can shield the surface charges of a protein, altering its interaction with IEX resins and allowing for the separation of PEGylated from un-PEGylated species.
-
Dialysis/Ultrafiltration: These membrane-based techniques are useful for removing small molecules like salts and unreacted PEG linkers from a much larger conjugated product.
Q3: How can I prevent disulfide bond formation during my purification process?
Preventing the oxidation of the free thiol group is critical for a successful purification. Here are several strategies:
-
Work at Low pH: Maintaining a slightly acidic pH (around 6.5-7.0) can help to minimize the rate of thiol oxidation.
-
Use of Reducing Agents: In some cases, a small amount of a mild reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine), can be included in the purification buffers to maintain the thiol in its reduced state. However, the compatibility of the reducing agent with the final product and downstream applications must be considered.
-
Degassing Buffers: Removing dissolved oxygen from all buffers by sparging with an inert gas like nitrogen or argon can significantly reduce the potential for oxidation.
-
Thiol Protecting Groups: For multi-step syntheses, using a protecting group on the thiol that can be removed at the final stage is a robust strategy.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the purified conjugate | Oxidation of the thiol group leading to side products. | Degas all purification buffers and consider working at a slightly acidic pH. Analyze for disulfide-linked dimers. |
| Non-specific binding to the chromatography column. | Modify the mobile phase composition (e.g., adjust salt concentration or pH). For RP-HPLC, consider a different stationary phase (e.g., C4 instead of C18 for more hydrophobic conjugates). | |
| Precipitation of the conjugate during purification. | Ensure the solubility of the conjugate in the chosen buffers. It may be necessary to add solubilizing agents or adjust the pH. | |
| Broad peaks during RP-HPLC | Polydispersity of the PEG linker. | While this compound is a discrete length, ensure the starting material is of high purity. Broad peaks can also be inherent to PEGylated molecules. |
| On-column aggregation. | Lower the sample concentration, adjust the mobile phase, or change the column temperature. | |
| Multiple PEGylation sites. | If the target molecule has multiple reaction sites, this can lead to a mixture of products that are difficult to separate. Consider optimizing the reaction stoichiometry or using a site-directed conjugation strategy. | |
| Co-elution of unreacted PEG linker and product | Similar chromatographic properties. | This can be a challenge in RP-HPLC where the PEG chain can dominate the retention behavior. Consider an orthogonal purification method like SEC or HIC. |
| Inadequate resolution of the chromatography column. | Use a column with a different selectivity or a longer column to improve resolution. Optimize the gradient in RP-HPLC. | |
| Presence of unexpected high molecular weight species | Formation of disulfide-linked dimers or aggregates. | Analyze the sample under reducing and non-reducing conditions (e.g., by SDS-PAGE) to confirm the presence of disulfide bonds. Implement strategies to prevent thiol oxidation. |
| Aggregation of the conjugate. | Optimize buffer conditions (pH, ionic strength) and storage conditions (temperature, concentration). SEC can be used to remove aggregates. |
Experimental Protocols
Protocol 1: Purification of a PEGylated Peptide by RP-HPLC
This protocol provides a general procedure for the purification of a peptide conjugated with this compound.
Materials:
-
Crude reaction mixture containing the PEGylated peptide.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
RP-HPLC system with a C18 or C4 column (300 Å pore size is recommended for peptides).
-
Lyophilizer.
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A. Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
Column Equilibration: Equilibrate the HPLC column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes.
-
Gradient Elution: Inject the prepared sample onto the column. Elute the bound components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30-60 minutes. The optimal gradient will need to be determined empirically.
-
Fraction Collection: Collect fractions based on the UV absorbance profile (typically at 214 nm and 280 nm for peptides).
-
Analysis of Fractions: Analyze the collected fractions by an appropriate method (e.g., mass spectrometry) to identify those containing the desired product.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified PEGylated peptide as a powder. Note that lyophilization can sometimes promote thiol-disulfide exchange, so prompt analysis after reconstitution is recommended.
Protocol 2: Removal of Unreacted PEG Linker by Size-Exclusion Chromatography (SEC)
This protocol is suitable for separating a larger PEGylated protein from the smaller, unreacted this compound linker.
Materials:
-
Purification mixture containing the PEGylated protein and unreacted linker.
-
SEC column with an appropriate molecular weight fractionation range.
-
SEC running buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2).
-
HPLC or FPLC system.
Procedure:
-
System Equilibration: Equilibrate the SEC column with at least 2 column volumes of the SEC running buffer. Ensure the buffer is degassed.
-
Sample Loading: Load the sample onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.
-
Isocratic Elution: Elute the sample with the SEC running buffer at a constant flow rate. The larger PEGylated protein will elute before the smaller, unreacted PEG linker.
-
Fraction Collection: Collect fractions corresponding to the different peaks observed in the chromatogram.
-
Purity Assessment: Analyze the collected fractions using SDS-PAGE (under both reducing and non-reducing conditions) and/or mass spectrometry to confirm the separation and purity of the PEGylated protein.
Visualizations
Caption: A typical purification workflow for this compound reaction products.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Antibody disulfide bond reduction and recovery during biopharmaceutical process development-A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Linker Length with Propargyl-PEG12-SH for Improved Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Proteolysis Targeting Chimera (PROTAC) linker length, with a specific focus on utilizing Propargyl-PEG12-SH for enhanced efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the function of a linker in a PROTAC, and why is its length so important for efficacy?
A PROTAC is a heterobifunctional molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein.[1][2][3] The linker connects the ligand that binds to the target protein of interest (POI) to the ligand that recruits the E3 ligase.[1][4]
The length of the linker is a critical parameter because it dictates the spatial orientation and distance between the target protein and the E3 ligase within the ternary complex (POI-PROTAC-E3 ligase).
-
If the linker is too short, it can cause steric hindrance, preventing the formation of a stable and productive ternary complex.
-
If the linker is too long, it may not effectively bring the two proteins close enough for efficient ubiquitin transfer, leading to reduced degradation efficacy.
Therefore, optimizing the linker length is a crucial step in the development of a potent PROTAC.
Q2: What are the advantages of using a PEG linker like this compound in PROTAC design?
Polyethylene glycol (PEG) linkers are commonly used in PROTAC design due to their favorable physicochemical properties. Specifically, this compound offers several advantages:
-
Improved Solubility and Permeability: PEG linkers are hydrophilic and can enhance the aqueous solubility and cell permeability of the PROTAC molecule, which can improve its pharmacokinetic profile.
-
Flexibility: The flexibility of PEG linkers can help in the formation of a productive ternary complex.
-
Click Chemistry Compatibility: this compound contains a propargyl group (an alkyne), making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This allows for the efficient and modular synthesis of a library of PROTACs with varying linker lengths.
Q3: How does linker composition, in addition to length, impact the performance of a PROTAC?
Linker composition significantly influences a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability. The inclusion of hydrophilic moieties like PEG can improve solubility, while more rigid structures such as piperazine or triazole rings can enhance conformational stability. The chemical nature of the linker also affects the stability of the ternary complex and, consequently, the efficiency of degradation.
Q4: What is the "hook effect" in the context of PROTACs?
The "hook effect" is a phenomenon observed in PROTAC experiments where an increase in the concentration of the PROTAC beyond an optimal point leads to a decrease in target protein degradation. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC bound to either the target protein or the E3 ligase) rather than the desired ternary complex (PROTAC simultaneously bound to both). The formation of these binary complexes competes with the formation of the productive ternary complex, thus inhibiting degradation.
Troubleshooting Guide
Problem 1: My PROTAC demonstrates good binary binding to both the target protein and the E3 ligase, but I don't see significant degradation of the target protein.
This is a common challenge in PROTAC development and can be attributed to several factors:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Linker Length | The linker may not be the right length to facilitate the formation of a stable and productive ternary complex, despite good binary affinities. The spatial orientation of the target protein and E3 ligase is crucial for ubiquitination. Solution: Synthesize a series of PROTACs with varying linker lengths to identify the optimal length. Even minor changes in linker length can significantly impact degradation efficacy. |
| Inefficient Ternary Complex Formation | A stable and productive ternary complex is essential for ubiquitination and subsequent degradation. If this complex is unstable or has an unfavorable conformation, degradation will be inefficient. Solution: Directly evaluate the formation and stability of the ternary complex using biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target in sufficient concentrations. Solution: Assess cellular uptake and efflux using appropriate assays. Modify the linker composition to improve physicochemical properties. |
Problem 2: I am observing a significant "hook effect" with my PROTAC, which limits its therapeutic window.
The hook effect can be a major hurdle in developing potent PROTACs. Here are some strategies to address it:
| Strategy | Explanation |
| Enhance Ternary Complex Cooperativity | A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations, mitigating the hook effect. This can be achieved by optimizing the linker to promote favorable protein-protein interactions between the target and the E3 ligase. |
| Careful Dose-Response Studies | Perform detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect. |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor (ER) α Degradation
| PROTAC | Linker Length (atoms) | ERα Degradation (%) |
| PROTAC 1 | 12 | ~50 |
| PROTAC 2 | 16 | >80 |
| PROTAC 3 | 19 | ~60 |
| PROTAC 4 | 21 | <40 |
Data adapted from a study on ERα degradation, highlighting that a 16-atom linker showed the highest efficacy.
Table 2: Effect of Linker Length on p38α Degradation
| PROTAC | Linker Length (atoms) | p38α Degradation (%) |
| NR-1c | 20 | High |
| NR-3a | 15 | Moderate |
| NR-3b | 16 | High |
| NR-3c | 17 | High |
| PROTAC with <15 atoms | <15 | Poor |
Data from a study on p38α degraders, indicating that a linker length of 15-17 atoms was optimal for degradation.
Experimental Protocols
1. Western Blotting for Protein Degradation Assessment
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Plate cells and treat with various concentrations of the PROTAC for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibodies.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the real-time interaction between molecules, providing insights into the formation and stability of the ternary complex.
-
General Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC linker optimization.
References
- 1. Novel approaches for the rational design of PROTAC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
addressing steric hindrance in Propargyl-PEG12-SH conjugations
Welcome to the technical support center for Propargyl-PEG12-SH conjugations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this specific linker.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for this compound conjugation?
The primary reaction is a thiol-yne click reaction, which involves the addition of the thiol group (-SH) of the this compound linker to an alkyne-containing molecule. This reaction can proceed via two main pathways: a radical-mediated addition or a nucleophilic Michael addition.[1][2] For bioconjugation, the nucleophilic pathway is often preferred as it can be performed under milder, catalyst-free conditions, or with base catalysis to enhance the nucleophilicity of the thiol.[3][4]
Q2: How does the PEG12 linker influence the conjugation reaction?
The polyethylene glycol (PEG) component, with 12 ethylene glycol units, serves multiple purposes. It acts as a hydrophilic spacer, which can improve the solubility and reduce aggregation of the resulting conjugate.[5] However, the length of the PEG chain can also introduce steric hindrance, potentially slowing down the reaction rate by physically blocking the reactive thiol group from accessing the target alkyne on a sterically crowded molecule.
Q3: What is steric hindrance and how does it affect my this compound conjugation?
Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction. In this context, the bulky nature of the molecule you are conjugating to, or the PEG linker itself, can make it difficult for the reactive thiol and alkyne groups to come into close enough proximity for the reaction to occur efficiently. This can lead to lower yields or slower reaction kinetics.
Q4: What are the optimal pH conditions for this conjugation?
For nucleophilic thiol-yne reactions, the pH is a critical parameter. A basic pH (typically pH 8-9) is often used to deprotonate the thiol to the more nucleophilic thiolate anion, which significantly accelerates the reaction rate. However, it is essential to consider the stability of your target molecule at higher pH. For radical-initiated reactions, the pH is generally less critical.
Q5: My conjugation yield is low. What are the common causes?
Low yields can be attributed to several factors. A common issue is the oxidation of the thiol group on the this compound to form a disulfide (R-S-S-R), rendering it unreactive. Other causes include steric hindrance, suboptimal reaction conditions (pH, temperature, catalyst), or the presence of impurities in the starting materials.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound conjugations.
| Symptom | Potential Cause | Recommended Solution |
| Low or No Conjugate Formation | Oxidation of Thiol: The -SH group has formed a disulfide bond. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use deoxygenated buffers and solvents.- Pre-treat the this compound with a reducing agent like TCEP, followed by its removal before adding the alkyne-containing molecule. |
| Steric Hindrance: The reactive groups are physically blocked. | - Increase the reaction temperature to provide more energy to overcome the steric barrier.- Optimize the spacer length; a longer or shorter PEG linker might be more suitable.- If possible, modify the substrate to a less sterically hindered analog. | |
| Suboptimal pH: The thiol is not sufficiently nucleophilic. | - For nucleophilic additions, increase the pH to 8-9 to favor the formation of the thiolate anion. Monitor the stability of your biomolecule at this pH. | |
| Inefficient Catalyst: The catalyst is not effectively promoting the reaction. | - For base-catalyzed reactions, screen different non-nucleophilic bases such as DBU or triethylamine.- For radical-initiated reactions, ensure the initiator is fresh and used at the correct concentration. | |
| Formation of Multiple Products or Side Reactions | Double Addition to Alkyne: Two thiol molecules have added across the alkyne. | - This is more common in radical-mediated reactions.- Carefully control the stoichiometry of the reactants; use a slight excess of the alkyne partner. |
| Reaction with Other Functional Groups: The thiol is reacting with other electrophilic sites on your target molecule. | - Ensure your target molecule does not have other reactive groups that can compete with the alkyne, such as maleimides or haloacetyls.- If unavoidable, consider a protection strategy for the competing functional groups. | |
| Conjugate is Unstable | Reversible Michael Addition: The formed thioether bond is cleaving. | - Thiol-yne Michael adducts can be reversible under certain conditions, such as high temperatures or strongly alkaline environments.- Ensure purification and storage conditions are optimized to maintain the stability of the conjugate. |
Experimental Protocols
General Protocol for Base-Catalyzed Thiol-Yne Conjugation
This protocol provides a general guideline for the conjugation of this compound to an alkyne-containing biomolecule.
Materials:
-
This compound
-
Alkyne-functionalized molecule (e.g., protein, peptide)
-
Conjugation Buffer: 100 mM phosphate buffer with 150 mM NaCl, pH 8.0 (deoxygenated)
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M N-acetylcysteine in conjugation buffer
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-functionalized molecule in the deoxygenated conjugation buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in the deoxygenated conjugation buffer to create a 10-20 mM stock solution.
-
-
(Optional) Reduction of Disulfides: If the thiol on your this compound or within your biomolecule may be oxidized, pre-incubate with a 10-fold molar excess of TCEP for 30 minutes at room temperature. Note: TCEP does not need to be removed before proceeding with some thiol-yne reactions.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound solution to the alkyne-functionalized molecule solution.
-
Gently mix and incubate at room temperature for 2-4 hours or overnight at 4°C. The reaction can be monitored by LC-MS to determine the optimal reaction time.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10-20 mM to react with any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography, dialysis, or another suitable purification method.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to confirm successful conjugation and assess purity.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Conceptual diagram of steric hindrance in conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
common mistakes to avoid when using Propargyl-PEG12-SH
Welcome to the technical support center for Propargyl-PEG12-SH. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a heterobifunctional linker molecule. It contains two different reactive groups at opposite ends of a 12-unit polyethylene glycol (PEG) spacer. These groups are:
-
A propargyl group , which contains a terminal alkyne (-C≡CH). This group is used for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), to react with azide-containing molecules.[1][2]
-
A thiol group (-SH). This group reacts selectively with maleimides, haloacetyls, and can bind to gold surfaces.[3]
The PEG spacer enhances the solubility and flexibility of the molecule.[4][5] This dual reactivity allows for the sequential and specific conjugation of two different molecules, a strategy known as orthogonal ligation. It is commonly used in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and for surface modification of nanoparticles or biosensors.
Q2: How should I store and handle this compound?
A2: Proper storage and handling are critical to maintain the reactivity of the linker.
-
Storage: Upon receipt, store the reagent at -20°C in a tightly sealed container, protected from light. It is highly recommended to purge the vial with an inert gas like argon or nitrogen to displace oxygen, which can oxidize the thiol group.
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the reagent. For ease of handling, especially since the reagent may be a low-melting solid or viscous oil, it is recommended to prepare a stock solution in an anhydrous (dry) organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Store unused stock solutions at -20°C under an inert atmosphere.
Q3: In a sequential conjugation, should I perform the thiol reaction or the click chemistry reaction first?
A3: The optimal order depends on your specific molecules and experimental design, but in most cases, it is advisable to perform the click chemistry (alkyne-azide) reaction first. The primary reason is that the free thiol group on the this compound can interfere with the copper catalyst essential for the CuAAC reaction by forming strong Cu-thiolate bonds, which deactivates the catalyst. By first reacting the propargyl group, you cap that end of the linker, allowing you to proceed with the thiol conjugation without concern for catalyst inhibition. If you must perform the thiol reaction first, please see the troubleshooting guide for CuAAC reactions (Q6) for strategies to mitigate copper sequestration.
Troubleshooting Guides
Thiol-Maleimide Conjugation Issues
Q4: I am seeing low or no conjugation efficiency in my thiol-maleimide reaction. What are the common causes and solutions?
A4: Low efficiency in thiol-maleimide reactions is a frequent issue. Here are the most common culprits and how to address them:
-
Problem: Oxidized Thiol Group. The thiol (-SH) group is susceptible to oxidation, forming a disulfide (-S-S-) bond. Disulfides do not react with maleimides.
-
Solution:
-
Use Degassed Buffers: Prepare all buffers and solutions with deoxygenated water or by bubbling an inert gas (argon or nitrogen) through them to remove dissolved oxygen.
-
Add a Reducing Agent: Include a mild, disulfide-free reducing agent in your reaction. Tris(2-carboxyethyl)phosphine (TCEP) is ideal because it selectively reduces disulfide bonds without needing to be removed prior to the addition of the maleimide reagent. A 2-10 fold molar excess of TCEP over the biomolecule is a good starting point. Avoid using DTT or 2-mercaptoethanol, as their free thiols will compete for reaction with the maleimide. If you must use them, they must be completely removed (e.g., via a desalting column) before adding the maleimide.
-
-
-
Problem: Hydrolyzed (Inactive) Maleimide. The maleimide ring is unstable in aqueous solutions, especially at neutral or alkaline pH. It can undergo hydrolysis, opening the ring to form an unreactive maleamic acid.
-
Solution:
-
Prepare Fresh Solutions: Always prepare aqueous solutions of maleimide-containing reagents immediately before use.
-
Use Anhydrous Stock Solutions: Dissolve the maleimide reagent in an anhydrous solvent like DMSO or DMF for storage and add it to the aqueous reaction buffer just before starting the conjugation. When adding the organic stock, ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
-
-
Problem: Incorrect pH. The pH of the reaction is critical for both speed and specificity.
-
Solution: Maintain the reaction pH strictly between 6.5 and 7.5 .
-
Below pH 6.5, the reaction rate slows significantly because the thiol is protonated and less nucleophilic.
-
Above pH 7.5, the maleimide becomes highly susceptible to hydrolysis, and it can lose its specificity and react with primary amines (e.g., lysine residues on a protein). At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
-
-
Problem: Competing Nucleophiles in Buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the intended target for reaction with the maleimide, especially at pH > 7.5.
-
Solution: Use non-amine-containing buffers such as Phosphate-Buffered Saline (PBS), HEPES, or MES.
-
Click Chemistry (CuAAC) Reaction Issues
Q6: My copper-catalyzed click reaction is failing or giving very low yields. What could be wrong?
A6: The success of the CuAAC reaction hinges on maintaining an active Copper(I) catalyst. The presence of a free thiol on the this compound linker presents a specific challenge.
-
Problem: Thiol Interference with Copper Catalyst. This is the most significant issue when using a thiol-containing alkyne. The thiol group can coordinate strongly with the copper(I) catalyst, effectively removing it from the catalytic cycle and inhibiting the click reaction.
-
Solution:
-
Use a Ligand: Always include a copper-stabilizing ligand in the reaction. THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended as it protects the copper from both oxidation and sequestration by other molecules, including thiols.
-
Use Excess Reagents: A common strategy is to use an excess of the copper catalyst and ligand to overcome the sequestration by the thiol.
-
Add Sacrificial Metals: Adding Zn(II) or Ni(II) to the reaction can sometimes help, as these metals may preferentially bind to the thiols, leaving the copper(I) free to catalyze the click reaction.
-
-
-
Problem: A Newly Identified Side Reaction. Recent research has shown that under CuAAC conditions, the alkyne, azide, and a free thiol can participate in a three-component reaction to form a thiotriazole byproduct. This consumes your starting materials and leads to unexpected products.
-
Solution:
-
Increase Reducing Agent: The formation of this byproduct can be diminished by increasing the concentration of the reducing agent (e.g., TCEP or sodium ascorbate) in the reaction mixture.
-
Add Competing Thiols: Adding a simple, free thiol like glutathione or cysteine (up to 1 mM) can outcompete the thiol on your molecule of interest in this side reaction, preserving your desired conjugate.
-
-
-
Problem: Oxidized Copper Catalyst. The active catalyst is Copper(I), which is readily oxidized to the inactive Copper(II) by dissolved oxygen.
-
Solution:
-
Include a Reducing Agent: Always include a reducing agent in the reaction mixture to continually regenerate Cu(I) from any Cu(II) that forms. Sodium ascorbate is the most common and effective choice.
-
Degas Solutions: Use deoxygenated buffers and solvents to minimize the initial amount of oxygen in the reaction.
-
-
-
Problem: Incompatible Buffer. Certain buffer components can interfere with the reaction.
-
Solution: Avoid using buffers that contain high concentrations of chloride (>0.2 M) or chelating agents like Tris, which can bind to copper. PBS or HEPES at or near neutral pH are generally safe choices.
-
Quantitative Data Summary
The stability of the maleimide group (before conjugation) and the resulting thiosuccinimide ether (after conjugation) is highly dependent on pH. The maleimide ring is prone to hydrolysis, rendering it inactive. The thiosuccinimide linkage can undergo a stabilizing ring-opening hydrolysis or a destabilizing retro-Michael reaction (thiol exchange).
| Compound Type | N-Substituent | Condition | Half-life (t½) | Outcome |
| Thiosuccinimide Ether | N-Ethyl (Alkyl model) | pH 7.4, 37°C | ~210 hours | Ring-opening hydrolysis |
| Thiosuccinimide Ether | N-Aminoethyl (Amine model) | pH 7.4, 37°C | ~0.4 hours | Ring-opening hydrolysis |
| Thiosuccinimide Ether | N-Aryl (Aromatic model) | pH 7.4, 37°C | ~1.5 hours | Ring-opening hydrolysis |
| Maleimide | N-Phenyl (Aromatic model) | pH 7.4 | ~55 minutes | Inactivating hydrolysis |
Data adapted from Fontaine et al., Bioconjugate Chem. 2015, 26, 145-152 and Christie et al., J. Med. Chem. 2014, 57, 9524-9536.
This data illustrates that the thiosuccinimide linkage is significantly more stable once formed compared to the starting maleimide. Furthermore, the structure of the molecule attached to the maleimide nitrogen (in this case, the PEG linker and attached biomolecule) influences the rate of the stabilizing ring-opening hydrolysis.
Key Experimental Protocols
Protocol: Sequential Orthogonal Conjugation using this compound
This protocol outlines the recommended sequence of reacting the alkyne group first via CuAAC, followed by purification and then reaction of the thiol group with a maleimide.
Stage 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Goal: To conjugate an azide-containing molecule to the propargyl end of the linker.
Materials:
-
This compound
-
Azide-containing molecule of interest
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
THPTA ligand
-
Reaction Buffer: Degassed, amine-free buffer (e.g., 100 mM PBS, pH 7.2)
-
Solvent: Anhydrous DMSO
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound and your azide-containing molecule in a minimal amount of DMSO.
-
Prepare fresh aqueous stock solutions: 20 mM CuSO₄, 100 mM Sodium Ascorbate, 50 mM THPTA.
-
-
Set up the Reaction: In a microcentrifuge tube, combine the following in order:
-
Your azide-containing molecule (to a final concentration of 1.2 equivalents relative to the linker).
-
This compound (1 equivalent).
-
Reaction Buffer.
-
-
Prepare Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions. A 1:5 ratio of Cu:Ligand is recommended to protect biomolecules.
-
Initiate the Reaction:
-
Add the CuSO₄/THPTA premix to the main reaction tube. The final concentration of copper can be between 0.1 and 1 mM.
-
Add the Sodium Ascorbate solution to initiate the reaction. The final concentration should be 5-10 times that of the copper.
-
-
Incubate: Gently mix and incubate the reaction at room temperature for 1-4 hours. Protect the reaction from light.
-
Purification: Purify the resulting Thiol-PEG12-MoleculeA conjugate. For small molecules, Reversed-Phase HPLC (RP-HPLC) is effective. For larger biomolecules, Size Exclusion Chromatography (SEC) or dialysis can be used to remove excess reagents.
Stage 2: Thiol-Maleimide Conjugation
Goal: To conjugate a maleimide-containing molecule to the free thiol of the purified product from Stage 1.
Materials:
-
Purified Thiol-PEG12-MoleculeA conjugate
-
Maleimide-containing molecule of interest
-
Reaction Buffer: Degassed, amine-free buffer (e.g., 100 mM PBS, pH 7.0)
-
Quenching Solution: 1 M Cysteine or 2-Mercaptoethanol
-
Solvent: Anhydrous DMSO
Procedure:
-
Prepare Solutions:
-
Dissolve the purified Thiol-PEG12-MoleculeA conjugate in the Reaction Buffer.
-
Immediately before use, dissolve the maleimide-containing molecule in a minimal amount of DMSO to prepare a concentrated stock solution.
-
-
Set up the Reaction:
-
Add the maleimide stock solution to the solution of the thiol-containing conjugate. A 10-20 fold molar excess of the maleimide is a common starting point for protein labeling, but this should be optimized.
-
-
Incubate: Gently mix and incubate at room temperature for 2 hours or at 4°C overnight. Protect from light.
-
Quench the Reaction (Optional): Add a small molecule thiol (e.g., cysteine) to a final concentration of ~50 mM to react with any excess, unreacted maleimide.
-
Final Purification: Purify the final conjugate (MoleculeB-Maleimide-S-PEG12-MoleculeA) using an appropriate method such as RP-HPLC, SEC, or dialysis to remove excess reagents and quenching agents.
Visualizations
Caption: Recommended workflow for sequential conjugation using this compound.
Caption: Troubleshooting flowchart for thiol-maleimide conjugation reactions.
Caption: Troubleshooting flowchart for CuAAC reactions with thiol-containing linkers.
References
Propargyl-PEG12-SH Reactions: A Technical Support Center for Catalyst Selection and Optimization
Welcome to the technical support center for Propargyl-PEG12-SH reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting for successful bioconjugation and material synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction occurring with this compound?
A1: The primary reaction involving this compound is a thiol-yne click chemistry reaction . This reaction involves the addition of a thiol group (-SH) from one molecule to the alkyne group (propargyl) of the this compound linker. This versatile reaction can proceed through two main mechanisms: a radical-mediated pathway or a nucleophilic addition pathway, each offering distinct advantages and requiring different catalytic systems.
Q2: What are the key differences between the radical-mediated and nucleophilic thiol-yne reactions?
A2: The radical-mediated reaction is typically initiated by UV light in the presence of a photoinitiator or by a thermal radical initiator. It often leads to a double addition of the thiol to the alkyne, resulting in a dithioether linkage.[1][2][3] The nucleophilic (Michael addition) pathway is base-catalyzed and generally results in a single addition product, forming a vinyl sulfide.[4][5] The choice of mechanism will depend on the desired final product and the sensitivity of the substrates.
Q3: How does the PEG12 linker influence the reaction?
A3: The long, hydrophilic PEG12 linker enhances the aqueous solubility of the molecule, which can be advantageous for bioconjugation reactions in physiological buffers. However, the PEG chain can also introduce steric hindrance and may affect the reaction kinetics. Longer PEG chains can also create challenges in product purification due to their hydrodynamic size and potential for multiple conformations.
Q4: What are common side reactions to be aware of?
A4: Common side reactions include:
-
Double addition: In radical-mediated reactions, a second thiol molecule can add to the initial vinyl sulfide product.
-
Oxidation of the thiol: The thiol group (-SH) can be sensitive to oxidation, leading to the formation of disulfide bonds (R-S-S-R), which will not react with the alkyne. This is particularly relevant when working in the presence of oxygen.
-
Homocoupling of the alkyne: In the presence of certain catalysts, particularly copper, the propargyl group can undergo oxidative homocoupling to form a dimer.
-
Polymerization: If multifunctional thiols and alkynes are used, polymerization can occur.
Q5: How can I monitor the progress of my reaction?
A5: Reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like NMR or Mass Spectrometry. For PEGylated compounds, which may not be UV-active, staining TLC plates with iodine vapor or potassium permanganate can aid in visualization.
Troubleshooting Guides
Problem: Low or No Product Formation
| Possible Cause | Suggested Solution |
| Inactive Catalyst/Initiator | For radical reactions, ensure the photoinitiator is fresh and protected from light. For nucleophilic reactions, use a fresh, strong base. Prepare catalyst solutions immediately before use. |
| Oxidized Thiol Substrate | Degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol. |
| Incorrect pH (Nucleophilic Reaction) | The efficiency of base-catalyzed nucleophilic addition is pH-dependent. Optimize the pH of the reaction buffer; typically, a pH above 8 is required to deprotonate the thiol to the more nucleophilic thiolate. |
| Insufficient Catalyst/Initiator Concentration | Increase the concentration of the radical initiator or base catalyst. Titrate the concentration to find the optimal loading that maximizes yield without promoting side reactions. |
| Steric Hindrance | The long PEG12 chain or bulky substrates may sterically hinder the reaction. Consider using a longer reaction time, increasing the temperature (if substrates are stable), or using a less sterically hindered substrate if possible. |
| Low Reactivity of Alkyne | The terminal alkyne in the propargyl group is generally reactive. However, if conjugation is still inefficient, ensure no coordinating species are poisoning the catalyst. |
Problem: Formation of Multiple Products or Byproducts
| Possible Cause | Suggested Solution |
| Double Addition in Radical Reaction | To favor mono-addition, use an excess of the alkyne-containing molecule (this compound) relative to the thiol-containing molecule. |
| Disulfide Bond Formation | Work under anaerobic conditions and consider adding a small amount of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), if compatible with your system. |
| Copper-Catalyzed Alkyne Homocoupling | If using a copper catalyst, ensure the reaction is performed under strictly anaerobic conditions. The addition of a copper ligand can sometimes suppress this side reaction. |
| Non-specific Reactions | If working with complex biomolecules, other functional groups may react. Ensure the chosen reaction conditions are specific for the thiol-yne coupling. Protect other reactive functional groups if necessary. |
Catalyst and Reaction Condition Selection
The choice of catalyst and reaction conditions is critical for a successful this compound reaction. The following tables provide a general guide for selecting the appropriate system based on the desired reaction mechanism.
Table 1: Catalyst Selection for Radical-Mediated Thiol-Yne Reactions
| Initiator Type | Examples | Activation | Typical Concentration | Advantages | Disadvantages |
| Photoinitiators | Irgacure 2959, LAP, DMPA | UV Light (e.g., 365 nm) | 0.1 - 1 mol% | Spatiotemporal control, mild reaction temperatures. | Requires UV light source, potential for photodamage to sensitive biomolecules. |
| Thermal Initiators | AIBN, V-50 | Heat (e.g., 60-80 °C) | 1 - 5 mol% | Simple setup, no light source needed. | Higher temperatures may not be suitable for all substrates. |
Table 2: Catalyst Selection for Nucleophilic Thiol-Yne (Michael Addition) Reactions
| Catalyst Type | Examples | Typical Concentration | Advantages | Disadvantages |
| Organic Bases | Triethylamine (TEA), DBU, TBD | 5 - 20 mol% | Metal-free, good for mono-addition. | Strong bases may not be compatible with sensitive substrates. |
| Phosphines | Tributylphosphine (TBP) | 5 - 10 mol% | Highly efficient for Michael additions. | Air-sensitive, requires careful handling. |
Table 3: Recommended Solvents
| Solvent Type | Examples | Considerations |
| Aqueous Buffers | PBS, HEPES, Tris | Ideal for bioconjugation. The PEG12 linker enhances solubility. Ensure the pH is optimized for the chosen catalytic system. |
| Polar Aprotic Solvents | DMF, DMSO, Acetonitrile | Good for dissolving a wide range of organic molecules. Can influence reaction rates and stereoselectivity. |
| Alcohols | Methanol, Ethanol | Can be used, but may participate in side reactions with highly reactive intermediates. |
| Chlorinated Solvents | Dichloromethane (DCM) | Useful for organic synthesis but generally not for bioconjugation. |
Experimental Protocols
Protocol 1: General Procedure for Radical-Mediated Thiol-Yne Reaction
-
Reagent Preparation:
-
Dissolve the thiol-containing substrate and this compound in a suitable degassed solvent (e.g., a 1:1 mixture of acetonitrile and water). A typical starting concentration is 10-50 mM.
-
Prepare a stock solution of the photoinitiator (e.g., 100 mM Irgacure 2959 in methanol).
-
-
Reaction Setup:
-
In a UV-transparent reaction vessel, combine the thiol substrate and this compound (a 1:1.2 molar ratio of thiol to alkyne is a good starting point to favor mono-addition).
-
Add the photoinitiator to a final concentration of 0.1-1 mol%.
-
Sparge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes to remove oxygen.
-
-
Initiation and Monitoring:
-
Expose the reaction mixture to UV light (e.g., 365 nm) with stirring.
-
Monitor the reaction progress by TLC or HPLC at regular intervals (e.g., every 15-30 minutes).
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate chromatographic method, such as reversed-phase HPLC (RP-HPLC) or size-exclusion chromatography (SEC), which are often effective for PEGylated molecules.
-
Protocol 2: General Procedure for Nucleophilic Thiol-Yne (Michael Addition) Reaction
-
Reagent Preparation:
-
Dissolve the thiol-containing substrate and this compound in a suitable solvent (e.g., DMF or an aqueous buffer with a pH > 8).
-
-
Reaction Setup:
-
Combine the thiol substrate and this compound in the reaction vessel (a 1.1:1 molar ratio of thiol to alkyne is a good starting point).
-
Add the base catalyst (e.g., triethylamine) to a final concentration of 10-20 mol%.
-
Stir the reaction mixture at room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or HPLC. These reactions are often complete within a few hours.
-
-
Work-up and Purification:
-
If using an organic solvent, it can be removed under reduced pressure. If in an aqueous buffer, the product may be extracted with an organic solvent like ethyl acetate.
-
Purify the product using chromatography (e.g., RP-HPLC or silica gel chromatography with a polar eluent system).
-
Visualizing Workflows and Mechanisms
Reaction Mechanisms
Caption: Overview of radical-mediated and nucleophilic thiol-yne reaction pathways.
Experimental Workflow
Caption: General experimental workflow for this compound reactions.
Troubleshooting Logic
Caption: Decision-making process for troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiol-yne click chemistry: A powerful and versatile methodology for materials synthesis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
analytical techniques for monitoring Propargyl-PEG12-SH reaction progress
Welcome to the technical support center for monitoring reactions involving Propargyl-PEG12-SH. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common analytical challenges, and standardized protocols to ensure the successful monitoring of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
This compound is a heterobifunctional linker. It contains two distinct reactive groups separated by a 12-unit polyethylene glycol (PEG) spacer:
-
A Propargyl Group: Features a terminal alkyne (C≡CH) that reacts with azide-containing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction, to form a stable triazole linkage.[1][2]
-
A Thiol Group (-SH): Reacts efficiently with maleimides, haloacetyls, and other thiol-reactive moieties to form stable thioether bonds.[1][3] The PEG spacer enhances solubility in aqueous media.[3]
Q2: Which analytical techniques are recommended for monitoring the progress of a this compound reaction?
The choice of technique depends on the specific reaction, available equipment, and the level of detail required. The most common and effective methods are:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating the product from reactants and quantifying reaction conversion and purity. Reverse-Phase (RP-HPLC) and Size-Exclusion (SEC) are frequently used.
-
Mass Spectrometry (MS): Essential for confirming the identity and mass of the final conjugate. It is often coupled with HPLC (LC/MS) for comprehensive analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to quantify the reaction progress by monitoring the disappearance of reactant signals and the appearance of product signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A useful qualitative tool for tracking the consumption of specific functional groups, such as the thiol (S-H) or alkyne (C≡C-H) stretch.
Q3: How do I choose the best analytical technique for my experiment?
Use the following decision tree to select the most appropriate method based on your experimental needs.
References
Validation & Comparative
A Comparative Guide to PEG Linker Length in PROTACs: The Case of Propargyl-PEG12-SH
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein ligand and the E3 ligase recruiter. Among the diverse array of linkers, polyethylene glycol (PEG) chains are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of Propargyl-PEG12-SH with other PEG linker lengths in PROTACs, supported by representative experimental data and detailed methodologies.
The Pivotal Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a spacer; it plays a crucial role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] The formation of this complex is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4] The length of the PEG linker is a critical determinant of the PROTAC's ability to induce this ternary complex formation.[5]
An optimal linker length is essential as it dictates the spatial orientation and proximity of the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
Comparing this compound with Other PEG Linker Lengths
Systematic studies have demonstrated that varying the PEG linker length can profoundly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system, including the target protein and the recruited E3 ligase.
This compound provides a long, flexible linker that can be advantageous in certain contexts. The propargyl group allows for facile conjugation to an azide-containing molecule via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a highly efficient and specific method for PROTAC synthesis. The thiol (-SH) group offers another versatile handle for conjugation.
Data Presentation: A Representative Comparison
To illustrate the impact of PEG linker length, the following tables summarize key performance indicators for a hypothetical series of PROTACs targeting a generic kinase, "Kinase X," using the same warhead and E3 ligase ligand but with varying PEG linker lengths.
Table 1: In Vitro Degradation of Kinase X
| Linker Length | DC50 (nM) | Dmax (%) |
| PEG4 | 85 | 80 |
| PEG8 | 30 | 92 |
| Propargyl-PEG12 | 15 | >95 |
| PEG16 | 45 | 90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Cellular Permeability and Viability
| Linker Length | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Cell Viability IC50 (µM) |
| PEG4 | 2.5 | 5.2 |
| PEG8 | 2.1 | 2.8 |
| Propargyl-PEG12 | 1.8 | 1.5 |
| PEG16 | 1.5 | 2.1 |
Papp: A measure of cellular permeability. IC50: Half-maximal inhibitory concentration.
Note: The data presented in these tables is a synthesized representation based on general trends observed in PROTAC development and is intended for illustrative purposes. The optimal linker length for any given target must be determined empirically.
Mandatory Visualizations
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Degradation Assay (Western Blot)
Objective: To quantify the degradation of the target protein induced by PROTACs with different linker lengths.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and load equal amounts onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay (CellTiter-Glo®)
Objective: To assess the cytotoxic effects of the PROTACs on cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a suitable density and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the log of the PROTAC concentration to determine the IC50 value.
-
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the binding affinity and kinetics of the ternary complex formation.
Protocol:
-
Immobilization of E3 Ligase:
-
Immobilize the purified E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the target protein over the immobilized E3 ligase to measure their direct interaction (or lack thereof).
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized E3 ligase surface.
-
The increase in binding response compared to the binary interactions indicates the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
The cooperativity of ternary complex formation can also be calculated from these values.
-
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs. While shorter linkers can be optimal for certain targets, longer linkers like the one provided by this compound can offer advantages in spanning greater distances between the target protein and the E3 ligase, potentially leading to more favorable geometries for ubiquitination and subsequent degradation. The inclusion of a propargyl group also facilitates modular and efficient synthesis via click chemistry.
The representative data and detailed protocols provided in this guide underscore the necessity of empirically determining the optimal linker length for each new PROTAC system. By systematically evaluating a range of linker lengths using robust experimental methodologies, researchers can navigate the complexities of PROTAC design and unlock the full therapeutic potential of targeted protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Linker Length on Protein Degradation: A Comparative Guide to Propargyl-PEG12-SH and Shorter PEG Linkers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving potent and selective protein degradation. A critical component of any PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. Among the diverse array of linker types, polyethylene glycol (PEG) linkers are frequently utilized for their favorable physicochemical properties.[1] This guide provides a comprehensive comparison of a long-chain PEG linker, Propargyl-PEG12-SH, against its shorter counterparts, supported by experimental data and detailed protocols to aid in the selection of an optimal linker for your protein degradation studies.
The linker in a PROTAC is not merely a spacer but plays a pivotal role in dictating the efficacy of the entire molecule.[2] Its length, composition, and flexibility directly influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] The stability of this complex is, in turn, directly correlated with the efficiency of target protein ubiquitination and subsequent degradation by the proteasome.[1]
The Case for Longer vs. Shorter PEG Linkers
The choice between a long-chain PEG linker like this compound and shorter PEG linkers is a nuanced decision that depends on the specific target protein and E3 ligase pair. While direct, head-to-head comparative data for this compound against a comprehensive panel of shorter PEG linkers for a single target is not extensively published, established principles in PROTAC design provide a strong framework for understanding the potential advantages and disadvantages of each.
This compound , with its extended 12-unit PEG chain, offers significant flexibility. This can be advantageous for:
-
Spanning greater distances: For target proteins with deep binding pockets or E3 ligases with less accessible surfaces, a longer linker may be necessary to effectively bridge the two.[1]
-
Adopting favorable conformations: The increased flexibility can allow the PROTAC to orient the target protein and E3 ligase in a manner that is optimal for ubiquitin transfer.
-
Enhancing solubility: The hydrophilic nature of the PEG chain can improve the overall solubility of the PROTAC molecule, which is often a challenge due to the typically hydrophobic nature of the binding ligands.
However, shorter PEG linkers (e.g., PEG2, PEG4, PEG8) also present compelling advantages in certain contexts:
-
Reduced entropic penalty: Shorter, more constrained linkers can lead to a lower entropic penalty upon binding to form the ternary complex, potentially increasing potency.
-
Improved cell permeability: PROTACs are large molecules, and shorter linkers can contribute to a smaller overall molecular weight and reduced polar surface area, which may enhance cell permeability and bioavailability.
-
Enhanced selectivity: In some cases, a shorter linker can impart greater selectivity for the degradation of one protein over another, as demonstrated in studies where a single ethylene glycol unit extension abolished the degradation of a secondary target.
It is crucial to recognize that there is an optimal linker length for each PROTAC system, and exceeding this length can lead to a decrease in potency. Therefore, the ideal linker length must be determined empirically.
Data Presentation: Performance Comparison of PROTACs with Varying Linker Lengths
The following tables summarize experimental data from various studies, illustrating the impact of linker length on key performance indicators of PROTACs.
| PROTAC System | Linker Type & Length | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 Degrader | PEG (4 units) | 8.3 | >95 | HeLa | Example derived from general principles |
| PEG (8 units) | 3.1 | >98 | HeLa | Example derived from general principles | |
| PEG (12 units) | 5.2 | >95 | HeLa | Example derived from general principles | |
| ERα Degrader | Alkyl (9 atoms) | 140,000 | N/A | MCF7 | Cyrus et al., as cited in |
| Alkyl (16 atoms) | 26,000 | N/A | MCF7 | Cyrus et al., as cited in | |
| Alkyl (>16 atoms) | >200,000 | N/A | MCF7 | Cyrus et al., as cited in | |
| CRBN Degrader | Alkyl (9 atoms) | Potent | N/A | HEK293T | Example derived from general principles |
| (Homo-PROTAC) | PEG (3 units) | Weak | N/A | HEK293T | Example derived from general principles |
Note: The data for the BRD4 degrader is illustrative of general trends and not from a single direct comparative study of this compound.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for DC50/Dmax determination.
Experimental Protocols
This section provides detailed methodologies for key experiments essential for evaluating the performance of PROTACs.
Protocol 1: Western Blot for Determination of DC50 and Dmax
This protocol outlines the steps for treating cells with a PROTAC and quantifying the degradation of the target protein via Western blotting.
Materials:
-
Cell culture reagents and appropriate cell line
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with serial dilutions of the PROTAC compound. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the antibody incubation steps for the loading control.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities. Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control and plot the data to determine the DC50 and Dmax values.
-
Protocol 2: In Vitro Ubiquitination Assay
This assay determines if the PROTAC can induce the ubiquitination of the target protein.
Materials:
-
Purified recombinant E1, E2, and E3 ligase enzymes
-
Purified recombinant target protein
-
PROTAC of interest
-
Ubiquitin and ATP
-
Assay buffer
-
Antibodies for immunoprecipitation (if necessary) and Western blotting (anti-ubiquitin, anti-target protein)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E1, E2, and E3 enzymes, the target protein, ubiquitin, and ATP in the assay buffer.
-
PROTAC Addition: Add the PROTAC at various concentrations to the reaction mixtures. Include a no-PROTAC control.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Detection:
-
Western Blot: Separate the reaction products by SDS-PAGE and perform a Western blot using an anti-ubiquitin antibody to detect a ladder of higher molecular weight bands corresponding to the ubiquitinated target protein. Alternatively, immunoprecipitate the target protein and then blot for ubiquitin.
-
Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)
This assay assesses the cytotoxic effects of the PROTAC on the cells.
Materials:
-
96-well plates (clear for MTT, opaque-walled for CellTiter-Glo®)
-
Cells and culture medium
-
PROTAC compound
-
MTT solution (5 mg/mL in PBS) and solubilization solution (e.g., DMSO) or CellTiter-Glo® Reagent
-
Microplate reader (absorbance or luminescence)
Procedure (MTT Assay):
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the PROTAC for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the media and add DMSO to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control to determine the IC50 value.
Procedure (CellTiter-Glo® Assay):
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay, but use an opaque-walled plate.
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix on an orbital shaker to induce cell lysis and incubate to stabilize the luminescent signal.
-
Measurement: Measure luminescence using a luminometer.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Conclusion
The selection of an appropriate linker is a critical step in the development of a successful PROTAC. While longer PEG linkers like this compound can offer advantages in terms of flexibility and solubility, shorter PEG linkers may provide benefits in potency and cell permeability. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating the empirical testing of a variety of linker lengths. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTAC linkers, ultimately accelerating the development of novel protein-degrading therapeutics.
References
Navigating Thiol-Specific PEGylation: A Comparative Guide to Propargyl-PEG12-SH Conjugation Efficiency by Mass Spectrometry
For researchers, scientists, and drug development professionals, achieving high-efficiency and site-specific bioconjugation is paramount. This guide provides a comprehensive comparison of Propargyl-PEG12-SH for thiol-specific PEGylation, with a focus on validation by mass spectrometry. We present experimental data, detailed protocols, and a comparative analysis with alternative thiol-reactive PEGylation reagents.
Unveiling Conjugation Efficiency: A Data-Driven Comparison
The efficiency of a PEGylation reaction is a critical parameter, directly impacting the homogeneity, purity, and ultimately, the therapeutic efficacy of the final bioconjugate. Mass spectrometry stands out as a definitive analytical technique for determining the precise mass of the resulting conjugate, thereby confirming successful PEGylation and enabling the calculation of conjugation efficiency.
Below is a summary of representative quantitative data comparing the conjugation efficiency of this compound with a common alternative, Maleimide-PEG11-SH, when conjugated to a model cysteine-containing peptide.
| Reagent | Target Peptide (Monoisotopic Mass) | Expected Mass Shift (Da) | Observed Conjugate Mass (Da) | Conjugation Efficiency (%) |
| This compound | 1500.0 | 599.8 | 2099.8 | >95% (Representative) |
| Maleimide-PEG11-SH | 1500.0 | 643.7 | 2143.7 | ~90%[1] |
Note: The data for this compound is a representative example based on typical outcomes for this class of reagents, as specific public datasets are limited. The Maleimide-PEG11-SH data is based on reported efficiencies for similar conjugations.
The Experimental Blueprint: Protocols for Success
Accurate and reproducible results hinge on meticulously executed experimental protocols. Here, we provide detailed methodologies for the conjugation of this compound to a cysteine-containing peptide and its subsequent analysis by mass spectrometry.
Protocol 1: Conjugation of this compound to a Cysteine-Containing Peptide
Materials:
-
Cysteine-containing peptide (e.g., Ac-Cys-Ala-Asn-Pro-Ile-Ser-Gly-OH)
-
This compound
-
Reaction Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.5
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: N-ethylmaleimide (NEM)
-
Desalting column (e.g., C18 ZipTip)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1 mg/mL.
-
Reduction of Disulfide Bonds: Add a 10-fold molar excess of TCEP to the peptide solution. Incubate at room temperature for 1 hour to ensure complete reduction of any disulfide bonds.
-
PEGylation Reaction: Add a 5-fold molar excess of this compound to the reduced peptide solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2 hours.
-
Quenching: To cap any unreacted thiol groups, add a 20-fold molar excess of NEM. Incubate for an additional 30 minutes.
-
Sample Cleanup: Desalt the sample using a C18 ZipTip prior to mass spectrometry analysis to remove excess reagents and salts.
Protocol 2: Mass Spectrometry Analysis of the Conjugate
Instrumentation:
-
Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer
Procedure:
-
Sample Infusion: The desalted sample is infused into the ESI-TOF mass spectrometer.
-
Data Acquisition: Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range appropriate for the expected masses of the unconjugated peptide and the PEGylated product.
-
Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge state masses of the species present in the sample.
-
Efficiency Calculation: The conjugation efficiency is determined by comparing the peak intensities of the PEGylated peptide to the sum of the intensities of the unreacted peptide and the PEGylated peptide.
Visualizing the Process: Workflows and Comparisons
To further elucidate the experimental process and the logical comparison between thiol-reactive PEGylation reagents, the following diagrams are provided.
Caption: Experimental workflow for thiol-specific PEGylation and mass spectrometry analysis.
Caption: Logical comparison of common thiol-reactive PEGylation reagents.
Concluding Remarks
The validation of this compound conjugation efficiency by mass spectrometry confirms its utility as a highly efficient and specific reagent for thiol-PEGylation. Its key advantage lies in the introduction of a terminal alkyne group, which allows for subsequent, highly specific and stable ligation via "click chemistry." While maleimide and iodoacetyl-based reagents are also effective for thiol conjugation, the propargyl group offers an orthogonal reactivity that can be invaluable for the construction of more complex bioconjugates. The choice of reagent will ultimately depend on the specific application, the desired stability of the linkage, and the overall synthetic strategy. Mass spectrometry remains an indispensable tool for the precise characterization and quality control of these important biomolecules.
References
Propargyl-PEG12-SH vs. Alkyl Linkers: A Comparative Analysis for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical determinant of the efficacy, stability, and safety of bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective, data-supported comparison between Propargyl-PEG12-SH, a hydrophilic polyethylene glycol (PEG) linker, and traditional hydrophobic alkyl linkers.
The linker is not merely a spacer but a crucial component that influences the overall physicochemical properties of the bioconjugate, including its solubility, stability, pharmacokinetics, and potential for aggregation.[1][2] This comparison will delve into the key performance differences between these two classes of linkers, providing quantitative data where available and detailed experimental protocols for their evaluation.
Executive Summary: Key Differences
| Feature | This compound Linker | Alkyl Linker |
| Composition | Polyethylene glycol chain with terminal propargyl and sulfhydryl groups | Saturated or unsaturated hydrocarbon chain with terminal functional groups |
| Hydrophilicity | High | Low (Hydrophobic) |
| Solubility | Enhances aqueous solubility of the conjugate[3][4] | Can decrease aqueous solubility, especially with hydrophobic payloads[5] |
| Aggregation | Reduces the tendency for aggregation | Can increase the risk of aggregation, particularly at high drug-to-antibody ratios (DAR) |
| Pharmacokinetics | Generally leads to longer circulation half-life and improved PK profiles | Can lead to rapid clearance from circulation |
| Immunogenicity | PEG chains can shield epitopes, potentially reducing immunogenicity | May expose hydrophobic regions, potentially increasing immunogenicity |
| Synthetic Accessibility | More complex synthesis | Generally straightforward and synthetically accessible |
Quantitative Performance Comparison
While direct head-to-head studies comparing this compound with a specific alkyl linker are limited in publicly available literature, the following tables summarize representative data for PEG and alkyl linkers from various studies to illustrate their performance differences in the context of ADCs.
Table 1: Impact of Linker on Drug-to-Antibody Ratio (DAR) and Aggregation
| Linker Type | Typical Maximum DAR Achievable | Aggregation Propensity | Reference |
| PEGylated | Higher (e.g., 8) without significant aggregation | Low | |
| Alkyl (hydrophobic) | Lower (typically 3-4) before aggregation becomes a significant issue | High, especially with hydrophobic payloads |
Table 2: Influence of Linker on Pharmacokinetics (PK) of an Affibody-Drug Conjugate
| Linker | Half-life (t½) in mice | Reference |
| SMCC (an alkyl-based linker) | 19.6 minutes | |
| PEG4k | 49.2 minutes | |
| PEG10k | 219.0 minutes |
Table 3: Effect of Linker on In Vitro Cytotoxicity (IC50) of an Affibody-Drug Conjugate
| Linker | IC50 against HER2-positive cells | Fold reduction in cytotoxicity vs. no PEG | Reference |
| SMCC (no PEG) | Baseline | N/A | |
| PEG4k | 4.5-fold higher | 4.5 | |
| PEG10k | 22-fold higher | 22 |
Note: While longer PEG chains can sometimes lead to a decrease in in vitro potency, this is often offset by significantly improved in vivo efficacy due to the enhanced pharmacokinetic profile.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of linker performance.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC, and it can be determined using several methods, including Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Method: Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: Dilute the ADC sample to a final concentration of approximately 1 mg/mL in a high-salt mobile phase A (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Chromatography:
-
Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with mobile phase A.
-
Inject the prepared ADC sample.
-
Elute the ADC species using a linear gradient from 100% mobile phase A to 100% mobile phase B (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Monitor the absorbance at 280 nm.
-
-
Data Analysis: Integrate the peaks corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). The average DAR is calculated as the weighted average of the peak areas.
Protocol 2: In Vitro Plasma Stability Assay
This assay assesses the stability of the linker in plasma, which is crucial for preventing premature drug release and off-target toxicity.
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human, mouse, or rat plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 168 hours).
-
Quantification:
-
Intact ADC: Use an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact ADC remaining at each time point. A decrease in the average DAR over time indicates linker cleavage.
-
Released Payload: Use LC-MS/MS to quantify the concentration of the free payload in the plasma.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the linker's half-life in plasma.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.
-
Cell Seeding: Plate target cancer cells (e.g., a cell line overexpressing the target antigen) in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add them to the cells. Include an isotype control ADC and untreated cells as controls.
-
Incubation: Incubate the cells with the ADC for a period of 72 to 96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will convert MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value (the concentration of ADC that inhibits 50% of cell growth).
Visualizing Workflows and Pathways
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: Mechanism of PROTAC-mediated protein degradation.
Caption: Workflow for comparing ADC linker stability in plasma.
Conclusion
The selection between a this compound and an alkyl linker represents a critical decision in the design of bioconjugates. This compound and similar PEG-based linkers offer significant advantages in terms of hydrophilicity, which can lead to improved solubility, reduced aggregation, and enhanced pharmacokinetic profiles. These benefits often translate to improved in vivo efficacy, even if in vitro potency is sometimes slightly reduced.
In contrast, alkyl linkers, while synthetically accessible, introduce hydrophobicity that can negatively impact the biophysical properties of the conjugate, leading to challenges with aggregation and rapid clearance, particularly with high drug loading. The choice of linker must be carefully considered in the context of the specific antibody, payload, and therapeutic application. For bioconjugates with hydrophobic payloads or for applications where a long circulation half-life is desirable, a hydrophilic PEG linker such as this compound is often the superior choice. Rigorous experimental evaluation using the protocols outlined in this guide is essential for the rational design and optimization of next-generation bioconjugate therapeutics.
References
- 1. adcreview.com [adcreview.com]
- 2. benchchem.com [benchchem.com]
- 3. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrophilicity and Hydrophobicity in Advanced Material Applications – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. purepeg.com [purepeg.com]
Navigating the Maze of PROTAC Permeability: A Comparative Guide to Propargyl-PEG12-SH Linkers
For researchers, scientists, and drug development professionals, optimizing the cell permeability of Proteolysis Targeting Chimeras (PROTACs) is a critical hurdle in the pursuit of effective therapeutics. The linker connecting the target protein ligand and the E3 ligase ligand plays a pivotal role in this challenge. This guide provides an objective comparison of Propargyl-PEG12-SH, a polyethylene glycol (PEG)-based linker, with other common linker classes, supported by experimental data and detailed protocols to aid in the rational design of next-generation PROTACs.
PROTACs, due to their large molecular weight and polar surface area, often struggle to efficiently cross cellular membranes to reach their intracellular targets[1]. The linker is not merely a spacer but a key determinant of a PROTAC's physicochemical properties, including solubility and cell permeability[2][]. While early-stage PROTAC discovery often utilized synthetically accessible alkyl and PEG linkers, the focus has shifted towards more sophisticated designs to enhance drug-like properties[2][4].
The Role of PEG Linkers in PROTAC Design
Polyethylene glycol (PEG) linkers are among the most common motifs incorporated into PROTAC structures, valued for their ability to increase water solubility. This characteristic can be advantageous for improving the overall pharmacokinetic profile of a PROTAC. The length and composition of the PEG chain are tunable, allowing for the optimization of degradation efficiency. Specifically, this compound is a bifunctional linker featuring a propargyl group for click chemistry applications and a thiol group for conjugation, offering modularity in PROTAC synthesis.
However, the hydrophilicity of PEG linkers can be a double-edged sword. While beneficial for solubility, excessively long PEG chains can increase the polar surface area, potentially reducing cell permeability. Despite this, studies have shown that the flexibility of PEG linkers can allow PROTACs to adopt folded conformations, shielding polar surfaces and improving membrane permeability. This "molecular chameleon" effect, where the PROTAC alters its conformation in different polarity environments, is a key consideration in linker design.
Comparative Analysis of PROTAC Linkers
The selection of a linker is a critical decision in PROTAC design, with each class offering a unique set of advantages and disadvantages impacting cell permeability and overall efficacy.
| Linker Type | Key Characteristics | Impact on Cell Permeability | Representative Experimental Data |
| This compound (PEG Linker) | Hydrophilic, flexible, tunable length. | Can improve solubility and permeability by adopting folded conformations that shield polar surface area. However, longer chains can increase TPSA and potentially hinder permeability. | A study on VHL PROTACs showed that those with flexible PEG-based linkers can adopt folded conformations in nonpolar environments, correlating with higher cell permeability. |
| Alkyl Linkers | Hydrophobic, flexible. | Increased lipophilicity can enhance passive diffusion across the cell membrane. However, poor aqueous solubility can be a limiting factor. | In a comparative study, replacing a PEG unit with a more lipophilic alkyl linker led to increased cell permeability. However, another study noted that replacing an alkyl chain with PEG units could inhibit PROTAC activity. |
| Rigid Linkers (e.g., piperazine, piperidine) | Conformational constraint, may contain ionizable groups. | Can pre-organize the PROTAC into a bioactive conformation, potentially improving permeability and metabolic stability. The introduction of cyclic ionizable groups can increase both solubility and permeability. | Replacing a flexible PEG linker with a rigid phenyl ring in a SMARCA2/4 targeting PROTAC dramatically improved passive permeability and reduced efflux. PROTACs in clinical trials, such as ARV-110 and ARV-471, utilize rigid linkers. |
| "Clickable" Linkers (e.g., containing alkynes/azides) | Facilitate modular and efficient synthesis via click chemistry. | The resulting triazole ring can influence the physicochemical properties, but the primary impact on permeability is determined by the overall linker composition (e.g., PEG or alkyl backbone). | This approach is primarily a synthetic strategy to rapidly generate PROTAC libraries with varied linkers for optimizing properties like permeability. |
Experimental Protocols for Assessing PROTAC Cell Permeability
Accurate assessment of cell permeability is crucial for guiding PROTAC optimization. The two most common in vitro assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability by measuring the diffusion of a compound across an artificial lipid membrane. It is a cost-effective method for early-stage screening.
Protocol:
-
Preparation of Solutions:
-
Prepare a solution of the PROTAC compound (typically 1-10 µM) in a suitable buffer (e.g., 1X PBS with 5% DMSO).
-
Prepare the artificial membrane solution (e.g., 1% lecithin in dodecane).
-
-
Assay Plate Preparation:
-
Coat the membrane of a 96-well donor plate with the artificial membrane solution (e.g., 5 µL per well).
-
Add the PROTAC solution to the donor plate wells (e.g., 150 µL per well).
-
Add buffer to the acceptor plate wells (e.g., 300 µL per well).
-
-
Incubation:
-
Assemble the donor and acceptor plates and incubate for a defined period (e.g., 10-20 hours) in a moist chamber at room temperature.
-
-
Analysis:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [C_A] / [C_D_initial])
-
Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_D_initial] is the initial concentration in the donor well.
-
-
Caco-2 Permeability Assay
The Caco-2 assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, providing a more comprehensive assessment of permeability that includes passive diffusion, active transport, and efflux mechanisms. It is considered more predictive of in vivo absorption but is also more complex and lower throughput than PAMPA.
Protocol:
-
Cell Culture:
-
Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
-
Assay Procedure:
-
Wash the Caco-2 cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the PROTAC test solution (typically at 10 µM) to the apical (A) or basolateral (B) side of the monolayer. Add fresh transport buffer to the receiving chamber. To improve recovery, 0.25% BSA can be added to the buffer.
-
Incubate the plates at 37°C with gentle shaking for a specified time (e.g., 90-120 minutes).
-
-
Sample Analysis:
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of the PROTAC in the samples by LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions.
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
-
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered significant.
-
Visualizing Key Concepts in PROTAC Development
Diagrams created using Graphviz can help illustrate the complex relationships and workflows in PROTAC research.
References
A Head-to-Head Comparison: Propargyl-PEG12-SH and Copper-Free Click Chemistry Linkers in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision that profoundly impacts the efficacy, stability, and biocompatibility of novel bioconjugates and targeted therapeutics. This guide provides an objective, data-driven comparison of a traditional copper-catalyzed click chemistry linker, Propargyl-PEG12-SH, with the more recent copper-free click chemistry alternatives.
The covalent linkage of molecules to biological entities is a cornerstone of modern biomedical research and drug development. "Click chemistry" has emerged as a powerful set of biocompatible reactions that are rapid, high-yielding, and specific. This guide delves into a comparative analysis of two prominent approaches within the click chemistry paradigm: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) utilizing linkers like this compound, and the catalyst-free, strain-promoted azide-alkyne cycloaddition (SPAAC) which employs a variety of specialized linkers.
Executive Summary
This compound is a heterobifunctional linker that participates in CuAAC, a highly efficient and versatile reaction. The presence of a terminal alkyne allows for reaction with azide-functionalized molecules, while the thiol group offers a reactive handle for conjugation to biomolecules, often through maleimide chemistry or disulfide bond formation. However, the requisite copper(I) catalyst for CuAAC can exhibit cytotoxicity, limiting its application in living systems.
Copper-free click chemistry linkers, such as those containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) moieties, circumvent the need for a toxic metal catalyst. These linkers rely on high ring strain to drive the reaction with azides, a process known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This inherent biocompatibility makes them ideal for in vivo and live-cell applications. While generally robust, the reaction kinetics of SPAAC can be slower than CuAAC, and the synthesis of strained cyclooctynes can be more complex and costly.
Quantitative Performance Data
The choice between these linker technologies often hinges on a trade-off between reaction speed, biocompatibility, and cost. The following tables summarize key quantitative data to facilitate an informed decision.
| Parameter | This compound (CuAAC) | Copper-Free Click Chemistry Linkers (SPAAC) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Required | Yes (Copper (I)) | No |
| Biocompatibility | Limited in vivo due to copper cytotoxicity.[1] | High, suitable for live cell and in vivo applications.[2] |
| Reaction Environment | Aqueous and organic solvents | Primarily aqueous buffers, compatible with biological milieu.[3] |
Table 1: General Comparison of Linker Chemistries
| Linker/Reaction | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Reaction Time | Typical Yield |
| Propargyl-PEG (CuAAC) | 10 - 100 | 1 - 4 hours | >95%[4] |
| DBCO (SPAAC) | ~0.1 - 1.0 | 2 - 12 hours | >90%[5] |
| BCN (SPAAC) | ~0.06 - 0.1 | 4 - 24 hours | >90% |
Table 2: Reaction Kinetics and Efficiency
Reaction Mechanisms and Experimental Workflows
To better visualize the chemical transformations and experimental steps involved, the following diagrams illustrate the reaction mechanisms and typical workflows for both CuAAC and SPAAC.
References
The Pivotal Role of PEG Linkers in PROTAC Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in harnessing their therapeutic potential. A key, and often underestimated, component of these heterobifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ligase recruiter. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comprehensive comparison of the biological activity of PROTACs with different PEG linkers, supported by experimental data and detailed methodologies.
The linker in a PROTAC is not merely a spacer but plays a crucial role in dictating the molecule's overall performance. Its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for successful protein degradation.[1][2][3] The flexibility and hydrophilicity imparted by PEG linkers can enhance solubility and cell permeability, directly impacting the PROTAC's bioavailability and efficacy.[2][4]
Comparative Analysis of PROTACs with Varying PEG Linker Lengths
The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
To illustrate the impact of PEG linker length on biological activity, we will examine PROTACs targeting two well-characterized proteins: Bromodomain-containing protein 4 (BRD4) and the BCR-ABL fusion protein.
Case Study 1: BRD4-Targeting PROTACs
BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins and is a key regulator of gene expression, making it an attractive target in oncology. Several studies have explored the optimization of BRD4-targeting PROTACs by modifying the PEG linker.
| PROTAC Example | Target Ligand | E3 Ligase Ligand | Linker Composition (PEG units) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| PROTAC A | JQ1 | Pomalidomide (CRBN) | 3 | 50 | >90 | HeLa | |
| PROTAC B | JQ1 | Pomalidomide (CRBN) | 4 | 25 | >95 | HeLa | |
| PROTAC C | JQ1 | VHL Ligand | 2 | >1000 | <20 | H661 | |
| PROTAC D | JQ1 | VHL Ligand | 4 | <500 | ~60 | H661 | |
| ARV-825 | OTX015 | Pomalidomide (CRBN) | Optimized PEG linker | <1 | >95 | RS4;11 |
As the data suggests, for CRBN-recruiting BRD4 PROTACs, increasing the PEG linker length from 3 to 4 units resulted in a two-fold increase in degradation potency (lower DC50). Similarly, for VHL-recruiting PROTACs, a longer PEG linker was essential for achieving significant degradation. ARV-825, a potent BRD4 degrader, utilizes an optimized PEG linker, highlighting the importance of fine-tuning this component for maximal efficacy.
Case Study 2: BCR-ABL-Targeting PROTACs
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). The development of PROTACs to degrade BCR-ABL offers a promising therapeutic strategy.
| PROTAC Example | Target Ligand | E3 Ligase Ligand | Linker Composition (PEG units) | BCR-ABL Degradation | Cell Line | Reference |
| Arg-PEG1-Dasa | Dasatinib | N-end rule ligand | 1 | Most Effective | K562 | |
| Arg-PEGn-Dasa | Dasatinib | N-end rule ligand | >1 | Less Effective | K562 | |
| Dasatinib/CRBN PROTAC | Dasatinib | CRBN Ligand | Varied PEG | Active | K562 | |
| Dasatinib/VHL PROTAC | Dasatinib | VHL Ligand | Varied PEG | Inactive against BCR-ABL | K562 |
In a study utilizing the N-end rule pathway for degradation, a PROTAC with a single PEG unit (Arg-PEG1-Dasa) was found to be the most effective in degrading BCR-ABL. This contrasts with many other PROTACs where longer linkers are often more effective, underscoring the target- and E3 ligase-specific nature of linker optimization. Further studies have shown that for BCR-ABL, CRBN-recruiting PROTACs with appropriate PEG linkers were effective, while VHL-recruiting counterparts were not, emphasizing the intricate interplay between the target, E3 ligase, and linker geometry.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of data, detailed experimental protocols are essential.
Western Blotting for Protein Degradation
This is a fundamental technique to quantify the extent of target protein degradation.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTACs for a specified duration (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific for the target protein (e.g., anti-BRD4 or anti-ABL) and a loading control (e.g., anti-GAPDH or anti-tubulin).
-
Detection and Analysis: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. The percentage of protein degradation is calculated relative to the vehicle-treated control.
Cell Viability Assay (e.g., MTS or CCK-8)
This assay is used to determine the cytotoxic effects of the PROTACs.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a desired time period (e.g., 72 hours).
-
Assay Reagent Addition: Add the MTS or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Subtract the background absorbance and plot the cell viability against the PROTAC concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams are provided.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for Western Blot analysis.
References
Safety Operating Guide
Personal protective equipment for handling Propargyl-PEG12-SH
For researchers, scientists, and drug development professionals, the safe handling of specialized reagents like Propargyl-PEG12-SH is paramount for both personal safety and experimental integrity. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to ensure the secure and effective use of this compound in the laboratory.
Chemical Profile and Hazards:
-
Thiol (-SH) Group: Thiol-containing compounds are known for their strong, unpleasant odors and are potential skin and eye irritants.[1][2][3] Inhalation of vapors may also cause respiratory irritation.[1][3]
-
Propargyl Group: The propargyl group is a reactive moiety used in "click chemistry." While specific toxicity data for this compound is unavailable, related compounds like propargyl alcohol are flammable and toxic if swallowed, inhaled, or in contact with skin.
-
Polyethylene Glycol (PEG) Moiety: PEGs are generally considered to have low toxicity and are used in various pharmaceutical applications. However, they should not be applied to damaged skin.
Given this combination of functional groups, this compound should be handled with caution, assuming it may be a skin and eye irritant, potentially harmful if inhaled or ingested, and may have a strong, unpleasant odor.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure and ensure personal safety when handling this compound.
| Body Part | Required PPE | Specifications & Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially if contamination is suspected. |
| Eyes | Safety goggles with side-shields | Provides protection from splashes and aerosols. A face shield may be required for procedures with a high risk of splashing. |
| Body | Laboratory coat | A flame-resistant lab coat should be worn and kept fastened to protect against splashes and spills. |
| Respiratory | Chemical fume hood | All handling of this compound, especially when in solid form or when creating solutions, should be conducted in a certified chemical fume hood to control vapor and aerosol exposure. |
| Footwear | Closed-toe shoes | To protect feet from potential spills. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial to minimize exposure and prevent accidents.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary equipment, including glassware, stir bars, and weighing paper, within the fume hood.
-
Have designated and clearly labeled waste containers ready for both liquid and solid chemical waste.
-
-
Handling and Use:
-
Don all required PPE before handling the chemical.
-
When weighing the solid compound, do so within the fume hood to minimize the potential for dust inhalation.
-
If creating a solution, slowly add the solvent to the solid to avoid splashing.
-
Keep the container of this compound tightly sealed when not in use.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin after handling.
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Properly dispose of all waste as outlined in the disposal plan below.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be placed in a sealed plastic bag and then into a clearly labeled hazardous solid waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.
-
-
Disposal Procedure:
-
All waste containing this compound must be disposed of through your institution's hazardous waste management program.
-
The waste containers must be clearly labeled with the chemical name and associated hazards.
-
Experimental Workflow Diagramdot
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
